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3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone Documentation Hub

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  • Product: 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone
  • CAS: 898783-01-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone in Medicinal Chemistry

Executive Summary 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone (CAS: 898783-01-2) is a highly versatile, tri-functional pharmacophore building block utilized in advanced organic synthesis and drug discovery[1]. Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone (CAS: 898783-01-2) is a highly versatile, tri-functional pharmacophore building block utilized in advanced organic synthesis and drug discovery[1]. Characterized by its rigid benzophenone core, a basic 4-methylpiperazine moiety, and a reactive 3'-bromo substituent, this compound serves as a critical intermediate for generating diverse chemical libraries. It is particularly valuable in the development of kinase inhibitors, antihistamines, and central nervous system (CNS) agents where precise spatial arrangement and favorable physicochemical properties are paramount[2].

This guide provides an in-depth technical analysis of its chemical properties, structural rationale, and validated synthetic methodologies, designed for researchers and drug development professionals.

Physicochemical & Structural Profiling

Understanding the baseline properties of 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone is essential for predicting its behavior in both synthetic workflows and biological systems[1][3].

Quantitative Data Summary
PropertyValue
IUPAC Name (3-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
CAS Registry Number 898783-01-2
Molecular Formula C19H21BrN2O
Molecular Weight 373.29 g/mol
InChIKey HJPQDFWWTJXLJG-UHFFFAOYSA-N
SMILES O=C(C1=CC=CC(Br)=C1)C2=CC=CC=C2CN3CCN(C)CC3
Typical Purity (Commercial) ≥97.0% (HPLC/NMR)
Pharmacophore Deconstruction & Causality

The architectural design of this molecule is not accidental; each functional group serves a distinct mechanistic purpose in medicinal chemistry[2]:

  • The Benzophenone Core: Provides a rigid, V-shaped spatial scaffold. The dihedral angle between the two phenyl rings forces the molecule into a specific 3D conformation, which is highly favored for binding into deep hydrophobic pockets of G-protein coupled receptors (GPCRs). Furthermore, the ketone acts as a hydrogen bond acceptor.

  • The 4-Methylpiperazine Moiety: Piperazine rings are ubiquitous in FDA-approved drugs[2]. The tertiary amine introduces a basic center (pKa ~8.5-9.0), which allows for the formation of stable, water-soluble hydrochloride salts. This drastically improves the aqueous solubility and oral bioavailability of the final active pharmaceutical ingredient (API).

  • The 3'-Bromo Substituent: The aryl bromide is a synthetic anchor. It provides a highly selective handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), allowing medicinal chemists to rapidly synthesize structural analogs (SAR libraries) without altering the rest of the scaffold.

PharmMap Core 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone CAS: 898783-01-2 Node1 3'-Bromo Group (Cross-Coupling Handle) Core->Node1 Suzuki/Buchwald-Hartwig Node2 Benzophenone Core (Rigid Scaffold/H-Bond Acceptor) Core->Node2 Spatial Geometry / SAR Node3 4-Methylpiperazine (Solubility & Target Binding) Core->Node3 Salt Formation / GPCR Interaction Diverse Biaryl Libraries Diverse Biaryl Libraries Node1->Diverse Biaryl Libraries Improved Pharmacokinetics Improved Pharmacokinetics Node3->Improved Pharmacokinetics

Fig 1: Pharmacophore mapping and downstream functionalization pathways.

Synthetic Methodologies

The synthesis of 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone relies on a robust, three-step linear sequence. The critical phase is the N-alkylation of the piperazine ring using a reactive alkyl halide, a standard and highly reliable method in pharmaceutical synthesis[2][4].

Workflow Overview
  • Friedel-Crafts Acylation: Reaction of 2-methylbenzoyl chloride with bromobenzene (or vice versa depending on availability) using Aluminum Chloride ( AlCl3​ ) to form the 2-methyl-3'-bromobenzophenone core.

  • Radical Bromination (Wohl-Ziegler Reaction): The benzylic methyl group is selectively brominated using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) as a radical initiator.

  • Nucleophilic Substitution ( SN​2 ): The resulting benzyl bromide intermediate is reacted with 1-methylpiperazine to yield the final product.

SynthFlow A 2-Methylbenzoyl chloride + 1-Bromobenzene B 2-Methyl-3'-bromobenzophenone A->B Friedel-Crafts (AlCl3) C 2-(Bromomethyl)-3'-bromobenzophenone B->C Radical Bromination (NBS, AIBN) D 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone C->D Nucleophilic Sub. (1-Methylpiperazine, K2CO3)

Fig 2: Three-step synthetic workflow from raw precursors to the final intermediate.

Experimental Protocol: Nucleophilic Substitution ( SN​2 )

The final step—attaching the piperazine ring—requires precise control to prevent over-alkylation (quaternary ammonium salt formation) and to ensure high yields[2]. The following protocol describes the self-validating SN​2 displacement of the benzylic bromide.

Reagents & Materials
  • Substrate: 2-(Bromomethyl)-3'-bromobenzophenone (1.0 eq, ~10 mmol)

  • Nucleophile: 1-Methylpiperazine (1.2 eq, ~12 mmol)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq, ~20 mmol)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile ( CH3​CN ) (50 mL)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Action: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Bromomethyl)-3'-bromobenzophenone in 50 mL of anhydrous DMF.

  • Causality: DMF is a polar aprotic solvent. It solvates the cations (from K2​CO3​ ) while leaving the nucleophile (1-methylpiperazine) highly active and unsolvated, significantly accelerating the SN​2 reaction rate[4].

Step 2: Addition of the Base

  • Action: Add finely powdered, anhydrous K2​CO3​ to the stirring solution.

  • Causality: The base acts as an acid scavenger. As the substitution proceeds, hydrobromic acid (HBr) is generated. If left unneutralized, HBr will protonate the 1-methylpiperazine, rendering it non-nucleophilic and stalling the reaction. K2​CO3​ ensures the amine remains in its active, deprotonated state[4].

Step 3: Nucleophilic Addition

  • Action: Cool the mixture to 0 °C using an ice bath. Add 1-methylpiperazine dropwise over 10 minutes.

  • Causality: The dropwise addition at a lowered temperature prevents localized concentration spikes and controls the exothermic nature of the reaction, minimizing the formation of bis-alkylated impurities.

Step 4: Reaction Propagation and Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).

  • Causality: The disappearance of the higher-Rf starting material (benzyl bromide) and the appearance of a lower-Rf, UV-active spot (the piperazine product) provides a self-validating visual confirmation of reaction completion.

Step 5: Workup and Purification

  • Action: Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Action: Purify the crude residue via silica gel flash chromatography to yield pure 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone.

Downstream Applications: Library Generation

Once synthesized, 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone is rarely the final drug. It is utilized as a core scaffold. The presence of the 3'-bromo group allows for Palladium-Catalyzed Cross-Coupling .

By subjecting this intermediate to Suzuki-Miyaura conditions (using various arylboronic acids, Pd(PPh3​)4​ , and a base like Na2​CO3​ ), researchers can rapidly generate a library of biaryl compounds. Because the piperazine ring is already installed, the physicochemical properties (solubility, basicity) of the resulting library remain consistently favorable for biological screening, drastically reducing the time required for Hit-to-Lead optimization.

References

  • GlobalChemMall. (3-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone Properties. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from[Link]

  • Bilkent University / PMC. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from[Link]

  • Ataman Kimya. Diphenyl Ketone / Benzophenone Derivatives and Properties. Retrieved from[Link]

Sources

Exploratory

Predictive Chemo-Proteomics and Pharmacological Profiling of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

Executive Summary The compound 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone (CAS 898783-01-2) represents a highly versatile chemical scaffold at the intersection of neuropharmacology and chemo-proteomics. While com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone (CAS 898783-01-2) represents a highly versatile chemical scaffold at the intersection of neuropharmacology and chemo-proteomics. While commercially available as a fine chemical building block, its unique structural motifs—a basic piperazine ring, a lipophilic halogenated aromatic system, and a photoreactive benzophenone core—make it a prime candidate for dual-target central nervous system (CNS) modulation and target deconvolution studies.

This technical guide deconstructs the predicted mechanisms of action for this compound, focusing on its high-probability role as a dual Histamine H3 / Sigma-1 (σ1) receptor antagonist and its utility as a photoaffinity labeling (PAL) probe for mapping protein-ligand interactions.

Structural Deconstruction & Pharmacophore Rationale

To predict the mechanism of action, we must first analyze the causality behind the compound's structural components:

  • The 4-Methylpiperazinomethyl Moiety (The Basic Anchor): Piperazine and piperidine derivatives are classic pharmacophores for CNS targets. At physiological pH, the N4-tertiary amine of the piperazine ring is protonated. This cationic center is essential for forming a critical salt bridge with highly conserved aspartate residues (e.g., Asp114 in the Histamine H3 receptor) within the orthosteric binding pockets of G-protein coupled receptors (GPCRs)[1].

  • The Benzophenone Core (The Hydrophobic/Photoreactive Hub): Benzophenones serve a dual purpose. Pharmacologically, the twin aromatic rings project into hydrophobic sub-pockets, stabilizing the ligand-receptor complex via π−π stacking and van der Waals interactions. In chemo-proteomics, benzophenone is a gold-standard photoreactive group. Upon UV irradiation, it generates a triplet diradical capable of covalent insertion into adjacent C-H bonds of target proteins[2],[3].

  • The 3'-Bromo Substituent (The Halogen Bond Donor): Halogenation at the meta-position (3') significantly increases the lipophilicity (logP) of the molecule, enhancing blood-brain barrier (BBB) penetration. Furthermore, the bromine atom can participate in halogen bonding with backbone carbonyl oxygens in the target protein, increasing binding affinity and residence time compared to unhalogenated analogs[4].

Predicted Therapeutic Mechanism: Dual H3/σ1 Receptor Antagonism

Recent structure-activity relationship (SAR) studies have demonstrated that compounds combining a basic piperazine/piperidine moiety with a bulky lipophilic core (like benzophenone) exhibit nanomolar affinity as dual antagonists for the Histamine H3 and Sigma-1 receptors[1].

  • H3 Receptor Antagonism: By blocking the presynaptic H3 autoreceptors, the compound prevents the Gi/o-mediated inhibition of adenylyl cyclase, leading to a normalization of cAMP levels and a subsequent increase in the release of neurotransmitters (histamine, acetylcholine, dopamine).

  • Sigma-1 Receptor Antagonism: The benzophenone moiety acts as a hydrophobic anchor in the σ1R binding site. Antagonism here modulates intracellular calcium ( Ca2+ ) mobilization at the endoplasmic reticulum, which is strongly correlated with antinociceptive (pain-relieving) efficacy[1].

Pathway Cmpd 3'-Br-2-(4-Me-Pip) BP H3R Histamine H3 Receptor (Antagonism) Cmpd->H3R Orthosteric Binding Sig1R Sigma-1 Receptor (Antagonism) Cmpd->Sig1R Hydrophobic Interaction Gi Gi/o Protein Coupling Blockade H3R->Gi Ca2 Intracellular Ca2+ Modulation Sig1R->Ca2 cAMP cAMP Normalization Gi->cAMP Effect Antinociceptive Efficacy cAMP->Effect Ca2->Effect

Predicted dual signaling modulation of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone.

Predicted Research Utility: Photoaffinity Labeling (PAL)

Beyond its therapeutic potential, the native benzophenone group makes this compound an ideal lead scaffold for Photoaffinity Labeling (PAL) to uncover novel biological targets (e.g., antimalarial targets like Plasmepsin IX/X or anti-microtubule targets)[3],[4].

The Causality of UV Activation: When exposed to UV light at ~365 nm, the carbonyl oxygen of the benzophenone undergoes an n→π∗ transition. This specific wavelength is chosen because it provides enough energy to excite the molecule into a reactive triplet diradical state without causing the widespread structural damage to cellular proteins associated with shorter UV wavelengths (<300 nm). The diradical rapidly abstracts a hydrogen atom from the nearest amino acid residue in the binding pocket, followed by radical recombination to form a stable, covalent C-C bond[2].

Workflow Step1 1. Incubation Live Cells + Compound Step2 2. UV Irradiation (365 nm) Benzophenone Diradical Formation Step1->Step2 365 nm UV Step3 3. Covalent Crosslinking Target Protein Capture Step2->Step3 C-H Insertion Step4 4. Cell Lysis & Click Chemistry (Requires Alkyne Derivatization) Step3->Step4 Step5 5. Streptavidin Enrichment Isolate Target Complexes Step4->Step5 Step6 6. LC-MS/MS Target Identification Step5->Step6

Photoaffinity labeling workflow for target deconvolution using the benzophenone moiety.

Self-Validating Experimental Workflows

To rigorously validate the predicted mechanisms, the following self-validating protocols must be employed.

Protocol 1: Competitive Radioligand Binding Assay (H3R/σ1R)

Objective: Confirm orthosteric binding to H3 and σ1 receptors.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human H3R or σ1R.

  • Incubation: Incubate membranes with a constant concentration of a radioactive tracer (e.g., [3H]−R−(α) -methylhistamine for H3R) and increasing concentrations of the benzophenone compound ( 10−11 to 10−5 M).

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure bound radioactivity using liquid scintillation counting.

  • Self-Validation Checkpoint: The assay must include a known high-affinity competitor (e.g., Pitolisant for H3R) as a positive control. If the test compound displaces the radioligand, it proves orthosteric (not allosteric) binding. A non-specific binding (NSB) control using a massive excess ( 10μM ) of unlabeled ligand ensures the signal is target-specific.

Protocol 2: In Situ Photoaffinity Labeling and Target Deconvolution

Objective: Covalently capture and identify unknown protein targets. (Note: For enrichment, the N-methyl group of the compound is synthetically replaced with an N-propargyl group to provide a bioorthogonal alkyne handle[3].)

  • Live Cell Incubation: Treat target cells with the alkyne-derivatized probe (1-5 μM ) for 1 hour to allow equilibrium binding.

  • UV Crosslinking: Irradiate the cells on ice with a 365 nm UV lamp for 10 minutes to trigger the benzophenone diradical insertion.

  • Lysis & CuAAC Click Chemistry: Lyse the cells and perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the covalently bound probe.

  • Enrichment & LC-MS/MS: Capture the biotinylated protein complexes using streptavidin-agarose beads, wash extensively, perform on-bead trypsin digestion, and analyze via LC-MS/MS.

  • Self-Validation Checkpoint: A mandatory "No-UV" control must be run in parallel. Proteins identified in the UV+ sample but absent in the No-UV sample represent true covalent targets, ruling out non-specific bead binding. A "Competitive" control (co-incubation with excess native compound) should show reduced labeling of the true target.

Quantitative Data Summary

Based on structural homology with established piperazine-benzophenone derivatives in the literature[1],[3], the following pharmacological parameters are predicted for 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone:

CompoundPredicted TargetPredicted Ki​ (nM)Reference CompoundReference Ki​ (nM)
3'-Br-2-(4-Me-Pip) BP Histamine H3 Receptor5.0 - 15.0Pitolisant~1.5
3'-Br-2-(4-Me-Pip) BP Sigma-1 Receptor10.0 - 35.0Haloperidol~3.0
3'-Br-2-(4-Me-Pip) BP Plasmepsin IX/X (Malaria)20.0 - 50.0Probe 20d (RSC)15.0

References

  • Szczepańska, K., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • "Uncovering the Mechanism of Action of Antiprotozoal Agents: A Survey on Photoaffinity Labeling Str
  • "Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum." RSC Publishing.
  • "Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents.

Sources

Foundational

Preliminary Cytotoxicity Assessment of Benzophenone Analogs: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Benzophenone and its analogs are a class of compounds with widespread applications, most notably as UV-filters in sunsc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone and its analogs are a class of compounds with widespread applications, most notably as UV-filters in sunscreens and personal care products to prevent UV-induced skin damage[1]. However, their prevalence has led to increasing scrutiny regarding their potential adverse effects on human health and the environment. Concerns range from endocrine-disrupting activities to phototoxicity and genotoxicity[2][3][4]. A robust and systematic preliminary cytotoxicity assessment is therefore a critical first step in the safety evaluation and development of novel benzophenone-based compounds. This guide provides a comprehensive framework for this assessment, moving beyond simple protocols to explain the causal logic behind experimental design, ensuring a self-validating and scientifically rigorous approach.

Foundational Principles: Understanding Benzophenone-Induced Cytotoxicity

A preliminary assessment of cytotoxicity is not merely about determining if a compound kills cells, but how it does so. The molecular structure of benzophenones, characterized by a diphenyl ketone backbone, is prone to modification, with various analogs featuring hydroxyl, methoxy, or other functional groups. These subtle structural changes can dramatically alter their biological activity[5][6]. The primary mechanisms implicated in benzophenone-induced cytotoxicity include:

  • Oxidative Stress: Many benzophenones, particularly upon UV exposure, can generate reactive oxygen species (ROS)[7][8]. An overproduction of ROS overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering cell death pathways[9][10].

  • Genotoxicity and DNA Damage: Benzophenones can induce DNA damage through several mechanisms. This can occur via photosensitization, where the compound absorbs UV energy and transfers it to DNA, causing lesions like cyclobutane pyrimidine dimers (CPDs)[11][12]. DNA damage can also be a secondary effect of oxidative stress[4][13].

  • Apoptosis Induction: Rather than causing uncontrolled cell lysis (necrosis), many cytotoxic compounds, including benzophenone derivatives, trigger apoptosis, a form of programmed cell death. This is a highly regulated process involving the activation of a cascade of enzymes called caspases[14][15][16]. Several studies have confirmed that benzophenones can induce apoptosis, often linked to mitochondrial dysfunction[10][12].

  • Hormonal Activity: Several hydroxylated benzophenones are known endocrine disruptors, exhibiting estrogenic and antiandrogenic activities[2][17][18][19]. This activity can lead to proliferative effects in hormone-responsive cells, such as those in breast cancer, which is a critical consideration in a comprehensive safety profile[20].

Understanding these potential mechanisms is paramount as it informs the selection of a logical, tiered panel of assays to build a comprehensive cytotoxicity profile.

A Strategic Workflow for Cytotoxicity Profiling

A tiered approach ensures a cost-effective and logical progression from broad screening to mechanistic investigation. The initial tier focuses on identifying general cytotoxic activity, while subsequent tiers dissect the underlying mechanisms.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Specialized Toxicity Endpoints cluster_3 Data Synthesis MTT MTT Assay (Metabolic Activity) IC50 IC50 Determination MTT->IC50 LDH LDH Assay (Membrane Integrity) LDH->IC50 Apoptosis Apoptosis Assays (e.g., Caspase-Glo, Annexin V) Profile Comprehensive Cytotoxicity Profile Apoptosis->Profile ROS ROS Detection (Oxidative Stress) ROS->Profile Photo Phototoxicity Assay (e.g., 3T3 NRU) Photo->Profile Geno Genotoxicity Assay (e.g., Comet Assay) Geno->Profile IC50->Apoptosis If cytotoxic IC50->ROS IC50->Photo If relevant (UV filter) IC50->Geno

Caption: A tiered workflow for the preliminary cytotoxicity assessment of benzophenone analogs.

Tier 1: Core Protocols for Primary Cytotoxicity Screening

The goal of this tier is to establish a dose-response relationship and determine the concentration at which the benzophenone analog inhibits 50% of cell viability (IC₅₀). We employ two distinct but complementary assays to ensure the data is self-validating. A compound might inhibit mitochondrial enzymes without compromising membrane integrity, a distinction these parallel assays can reveal.

MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability[21]. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, the amount of which is directly proportional to the number of viable cells[22].

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate adherent cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment[21][23].

  • Compound Preparation: Prepare a stock solution of the benzophenone analog in a suitable solvent like DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, depending on the cell doubling time and experimental goals[23].

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[21][24][25]. A purple precipitate (formazan) should become visible in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals[21][24]. Gently shake the plate for 10-15 minutes to ensure complete dissolution[26].

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance[26].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value[26].

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon the loss of plasma membrane integrity[27][28]. This assay is an excellent complement to the MTT assay because it directly measures cell death via membrane lysis (necrosis or late apoptosis) rather than metabolic compromise.

G node_cell Viable Cell Plasma Membrane Intact LDH (cytosolic) node_lysed Lysed Cell Plasma Membrane Damaged LDH Released node_cell->node_lysed Cytotoxic Event node_assay Assay Reaction in Supernatant LDH + Substrate → NADH NADH + Tetrazolium Salt →Formazan (Color) node_lysed->node_assay Release into Medium node_readout Measure Absorbance (Proportional to Cell Lysis) node_assay->node_readout

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-4 as described for the MTT assay. It is often advantageous to run this assay on a parallel plate from the same cell stock.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell layer. Transfer it to a new 96-well plate.

  • Assay Reaction: Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant, following the manufacturer's protocol[29].

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[29]. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product[29].

  • Stop Reaction: Add the stop solution provided in the assay kit to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[29].

  • Data Analysis: To calculate the percentage of cytotoxicity, three controls are essential: (1) untreated cells (spontaneous LDH release), (2) vehicle control, and (3) a maximum LDH release control (cells treated with a lysis buffer).

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Tier 2: Unraveling the Mechanism of Cell Death

If a benzophenone analog demonstrates significant cytotoxicity in Tier 1, the next logical step is to investigate the mode of cell death. The primary question is whether the compound induces a controlled, programmed cell death (apoptosis) or uncontrolled lysis (necrosis).

Apoptosis Detection

Apoptosis is characterized by distinct morphological and biochemical hallmarks, including caspase activation, externalization of phosphatidylserine (PS), and loss of mitochondrial membrane potential[14][30]. Assays targeting these events can confirm an apoptotic mechanism.

Key Apoptosis Assays:

  • Caspase-Glo® 3/7 Assay: This is a homogenous, luminescence-based assay that measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway[14]. The assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for caspase activity. When added to cells, the substrate is cleaved by active caspases, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity. Its simple "add-mix-measure" protocol makes it suitable for high-throughput screening[14].

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

G cluster_0 Apoptotic Stimulus (e.g., Benzophenone) cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Stimulus Oxidative Stress / DNA Damage Bax Bax Activation Stimulus->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Effector Caspase-3/7 Activation Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Death Apoptosis Substrates->Death

Caption: Simplified overview of the intrinsic apoptosis signaling pathway.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The IC₅₀ value is the most common metric for reporting the potency of a cytotoxic compound.

Table 1: Illustrative Cytotoxicity Data for Benzophenone (BP) Analogs

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)Reference
BP-1 HaCaT (Keratinocyte)MTT2475.3[12]
BP-3 C28/I2 (Chondrocyte)CCK-824>100[10]
Garcinol HeLa (Cervical Cancer)MTT489.42[22]
Compound 9d A549 (Lung Cancer)MTT488.8[31]
Compound 18 Esophageal CancerMTT72<10[32]
Various BPs Breast & Prostate CancerMTT4812.09 - 26.49[33]

Note: This table is a composite of data from multiple sources and serves an illustrative purpose. Experimental conditions may vary between studies.

Conclusion

The preliminary cytotoxicity assessment of benzophenone analogs requires a multi-faceted approach grounded in a strong mechanistic rationale. By progressing through a tiered system—from broad viability screening with assays like MTT and LDH to mechanistic studies targeting apoptosis—researchers can build a robust and reliable cytotoxicity profile. This systematic process, which validates findings through complementary methods, is essential for making informed decisions in drug development and chemical safety assessment, ensuring that the potential risks of these ubiquitous compounds are thoroughly understood.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay . Creative Bioarray. [Link]

  • Cell Death Assays for Drug Discovery . Reaction Biology. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis . Creative Diagnostics. [Link]

  • Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study . PubMed. [Link]

  • Photosensitizing properties of compounds related to benzophenone . PubMed. [Link]

  • Apoptosis-based drug screening and detection of selective toxicity to cancer cells . PubMed. [Link]

  • Photosensitizing Properties of Compounds Related to Benzophenone . Sci-Hub. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products . PubMed. [Link]

  • Benzophenone Photosensitized DNA Damage . Accounts of Chemical Research. [Link]

  • Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens . PubMed. [Link]

  • Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays . J-STAGE. [Link]

  • MTT Cell Assay Protocol . Texas Children's Hospital. [Link]

  • Acute exposure to environmentally relevant concentrations of the benzophenone-3 induced genotoxicity in Poecilia reticulata . ResearchGate. [Link]

  • LDH CYTOTOXICITY ASSAY KIT . Tiaris Biosciences. [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors . The Royal Society of Chemistry. [Link]

  • Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis . PMC. [Link]

  • Study on Hepatotoxicity of Benzophenone-3 at Environmental Concentration in Postpartum Mice . MDPI. [Link]

  • Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice . PMC. [Link]

  • Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model . PubMed. [Link]

  • Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation . PubMed. [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters . PMC. [Link]

  • The Role of LDH in Cellular Cytotoxicity . G-Biosciences. [Link]

  • Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor-Dependent R-Loops and DNA Damage in Breast Epithelial Cells and . SciSpace. [Link]

  • Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens . ResearchGate. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives . [Link]

  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells . PubMed. [Link]

  • Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells . MDPI. [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics . Cosmetic Ingredient Review. [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and . SciELO. [Link]

  • Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects . PubMed. [Link]

  • Benzophenone-3 exposure induced apoptosis via impairing mitochondrial function in human chondrocytes . PubMed. [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis . PMC. [Link]

  • Scavenging effect of benzophenones on the oxidative stress of skeletal muscle cells . [Link]

  • Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) . PubMed. [Link]

  • Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats . PubMed. [Link]

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Exploratory

Synthesis and characterization of new benzophenone derivatives

Rational Design, Synthesis, and Characterization of Novel Benzophenone Derivatives: A Dual-Target Approach for Photoprotection and Pharmacological Efficacy Executive Summary Benzophenones represent a privileged structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Rational Design, Synthesis, and Characterization of Novel Benzophenone Derivatives: A Dual-Target Approach for Photoprotection and Pharmacological Efficacy

Executive Summary

Benzophenones represent a privileged structural motif in both medicinal chemistry and materials science. Characterized by two aromatic rings linked via a central carbonyl bridge, the benzophenone core provides a highly conjugated system capable of extensive resonance delocalization. This unique electronic architecture serves a dual purpose: it acts as a robust photoprotective agent by absorbing high-energy ultraviolet (UV) radiation, and it functions as a highly versatile pharmacophore for designing anti-inflammatory, antileishmanial, and antineoplastic agents[1][2]. This technical guide details the rational design, step-by-step synthesis, and rigorous characterization of novel benzophenone derivatives, providing a self-validating framework for researchers in drug development and materials science.

Rational Drug Design & Structure-Activity Relationship (SAR)

The versatility of the benzophenone scaffold lies in its susceptibility to precise electronic tuning via aromatic substitution.

  • Photoprotective Tuning: Organic filters absorb UV radiation by exciting an electron from its ground state to an excited state. Resonance delocalization in benzophenones is facilitated by the presence of electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (-OCH3), at the ortho or para positions[2]. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies reveal that ortho-substitution typically shifts absorption into the UVA range, whereas para-substitution enhances UVB absorption[3]. This allows the molecule to exhibit two distinct absorption maxima ( λmax​ ) corresponding to π−π∗ and n−π∗ transitions[2].

  • Pharmacological Tuning: The benzophenone skeleton is a proven pharmacophore. For example, integrating heterocyclic moieties like 4-phenyl-2-hydrazinothiazole into the framework significantly enhances the dual inhibition of prostaglandin (PG) production and neutrophil recruitment[4]. This dual-action mechanism is superior to classic NSAIDs (which typically fail to inhibit neutrophil recruitment), positioning these derivatives as advanced anti-inflammatory leads[4]. Furthermore, specific substitutions, such as amino-sulfanilamide moieties, have demonstrated potent non-nucleoside reverse transcriptase inhibition against HIV, while simple ether derivatives show strong antileishmanial activity[1][5].

MechanismOfAction cluster_UV Photoprotective Pathway cluster_Bio Pharmacological Pathway Core Benzophenone Derivative Excitation π-π* & n-π* Excitation Core->Excitation Target COX Isoenzymes Core->Target UV UV Radiation (UVA/UVB) UV->Core Heat Photochemical Quenching (Harmless Heat) Excitation->Heat Inhibition Enzyme Inhibition Target->Inhibition Effect Decreased Edema & Neutrophil Recruitment Inhibition->Effect

Caption: Dual mechanistic pathways of benzophenone derivatives in photoprotection and COX inhibition.

Synthetic Methodologies: The Self-Validating Protocol

The construction of the benzophenone backbone predominantly relies on the Friedel-Crafts acylation of substituted benzenes with benzoyl chlorides or benzoic acids[6]. While traditional methods utilize anhydrous aluminum chloride ( AlCl3​ ), modern protocols favor Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)[1][7]. Eaton's reagent serves a dual role as both the acidic catalyst and the solvent, driving the generation of the acylium ion while mitigating the generation of toxic, stoichiometric metal waste.

SyntheticWorkflow A Starting Materials (Benzoic Acid + Phenol) C Friedel-Crafts Acylation (80°C, 3h) A->C B Acid Catalyst (Eaton's Reagent) B->C D Benzophenone Core Intermediate C->D E Structural Modification (e.g., Thiazole Coupling) D->E F Novel Benzophenone Derivative E->F

Caption: Workflow for the synthesis and structural modification of benzophenone derivatives.

Step-by-Step Methodology: Synthesis of 2,4,6-Trihydroxybenzophenone

This protocol establishes a self-validating system by integrating real-time monitoring and precise quenching mechanisms to prevent over-acylation and oxidative degradation[7].

  • Preparation: In an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (10 mmol) and phloroglucinol (10 mmol).

  • Catalysis: Slowly inject 15 mL of Eaton's reagent under a continuous nitrogen atmosphere. Causality: Nitrogen displacement is critical; it prevents the oxidative degradation of the highly electron-rich phloroglucinol substrate at elevated temperatures.

  • Heating: Heat the mixture to 80 ± 3 °C for exactly 3 hours[7]. Causality: 80°C provides the optimal kinetic energy to overcome the activation barrier for electrophilic aromatic substitution without inducing polymerization or cleavage of the newly formed bonds.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The complete disappearance of the benzoic acid spot acts as an internal validation of reaction completion.

  • Quenching: Cool the reaction vessel to room temperature, then pour the mixture slowly into 100 mL of crushed ice with vigorous stirring for 1 hour[7]. Causality: The rapid dilution and thermal drop immediately precipitate the product and quench the methanesulfonic acid, halting any further unwanted side reactions.

  • Isolation & Purification: Filter the resulting precipitate under a vacuum. Wash the filter cake with cold distilled water until the filtrate reaches a neutral pH (validating the complete removal of the acid catalyst). Dry in a desiccator for 24 hours, followed by recrystallization from an ethanol/water mixture to yield the analytically pure derivative.

Physicochemical & Structural Characterization

Rigorous characterization is required to validate the structural integrity of the synthesized derivatives. The table below summarizes the expected spectral data and their structural significance. For instance, in 1H-NMR, the protons of the hydroxy groups at the C-2 and C-6 positions exhibit a meta-correlation, evidenced by coupling constants ( J ) of approximately 1.8 to 2.2 Hz, which definitively confirms the substitution pattern on the aromatic ring[7].

Table 1: Physicochemical and Spectral Characterization Summary

Analytical TechniqueTarget ParameterTypical Observation / ValueStructural Significance
1H-NMR (400 MHz) Aromatic Protons δ 6.5 - 8.0 ppm (multiplets)Confirms the presence of the biphenyl core.
1H-NMR (400 MHz) Hydroxyl Protons (-OH) δ 9.0 - 12.0 ppm (singlet)Indicates ortho/para substitution; high shift due to intramolecular H-bonding.
13C-NMR (100 MHz) Carbonyl Carbon (C=O) δ 190 - 200 ppmValidates the diaryl ketone linkage.
FTIR Carbonyl Stretch1630 - 1650 cm −1 Lower than typical ketones due to extensive conjugation.
UV-Vis λmax​ 286 nm (UVB), 324 nm (UVA)Confirms π−π∗ and n−π∗ transitions for photoprotection[2].

Biological and Photophysical Evaluation

The synthesized benzophenone derivatives exhibit a broad spectrum of bioactivity and photophysical utility. The following table aggregates the quantitative efficacy data across various applications, demonstrating the scaffold's immense translational potential.

Table 2: Biological & Photophysical Efficacy of Selected Derivatives

Derivative TypePrimary ApplicationKey Efficacy MetricMechanism of Action
2,4,6-Trihydroxybenzophenone Photoprotection (Sunscreen)SPF: 9.89 - 28.26 (at 100-300 ppm)[7]Photochemical quenching via resonance delocalization.
Thiazole-linked Benzophenone Anti-inflammatorySignificant reduction in ear edema[4]Dual inhibition of COX isoenzymes and neutrophil recruitment.
Amino-sulfanilamide Benzophenone Antiviral / AntitumorIC50: 0.111 - 0.122 μ M (HL-60/SMMC-7721)[1]Non-nucleoside reverse transcriptase inhibition / Cytotoxicity.
4-Substituted Benzophenone Ethers AntileishmanialIC50: 1.19 - 82.30 μ g/mL[5]Disruption of Leishmania major promastigotes.

References

  • 1 - PMC (NIH) 2.6 - MDPI 3.4 - MDPI

  • 5 - Royal Society Publishing 5.2 - PMC (NIH) 6.7 - Acta Chimica Asiana 7.3 - ACS Publications

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Characterization of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-01-2)[1] Molecular Formula: C₁₉H₂₁BrN₂O | Monoisotopic Mass: 372....

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-01-2)[1] Molecular Formula: C₁₉H₂₁BrN₂O | Monoisotopic Mass: 372.0837 Da

Introduction & Analytical Strategy

As a Senior Application Scientist, I approach the characterization of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone by first analyzing its structural liabilities and functional groups. This molecule presents three distinct analytical challenges:

  • Basic Piperazine Moiety: The tertiary amines are highly prone to secondary interactions with residual silanols on chromatographic stationary phases, leading to severe peak tailing[2].

  • Halogenated Diaryl Ketone: The bromine atom provides a highly specific 1:1 isotopic signature (⁷⁹Br/⁸¹Br)[3], which serves as an internal validation tool during mass spectrometry.

  • Complex Regiochemistry: The 3'-bromo and 2-substituted benzylic positions require precise 1D and 2D NMR elucidation to confirm spatial connectivity[4].

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every method includes internal system suitability checks to guarantee that the data generated is an artifact-free representation of the molecule.

Workflow Sample 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone HPLC HPLC-UV (Purity & Related Subs) Sample->HPLC Aliquot 1 LCMS LC-HRMS (Molecular Weight & Isotopes) Sample->LCMS Aliquot 2 NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR Aliquot 3 FTIR FTIR (Functional Groups) Sample->FTIR Aliquot 4 Purity Purity > 98% HPLC->Purity Chromatogram Mass m/z 373.09 / 375.09 LCMS->Mass Isotopic Pattern Structure Regiochemistry Confirmed NMR->Structure Connectivity FuncGroups C=O, C-N, C-Br Confirmed FTIR->FuncGroups Vibrations

Analytical workflow logic for the comprehensive characterization of the target benzophenone derivative.

High-Performance Liquid Chromatography (HPLC-UV)

Causality & Methodological Choices

Basic compounds like piperazine derivatives are notorious for peak tailing on standard silica-based C18 columns due to ion-exchange interactions with deprotonated silanol groups (Si-O⁻)[2]. To mitigate this, we employ a dual-pronged approach:

  • Stationary Phase: A hybrid-silica, fully end-capped C18 column (e.g., Waters XBridge) physically shields the silica backbone.

  • Mobile Phase: Utilizing 0.1% Formic Acid (pH ~2.7) ensures that both the piperazine nitrogens and any residual silanols are fully protonated, eliminating electrostatic attraction and yielding a sharp, symmetrical peak (Tailing Factor < 1.2).

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of Initial Mobile Phase (Diluent) to achieve a 1.0 mg/mL stock. Dilute to 0.1 mg/mL for the working solution.

  • System Suitability Test (SST): Inject the diluent blank to confirm a stable baseline. Inject the 0.1 mg/mL standard in triplicate. Validation Gate: The method is only valid if the Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) ≥ 5000, and %RSD of peak area ≤ 2.0%.

  • Chromatographic Execution: Run the gradient detailed in Table 1 at a flow rate of 1.0 mL/min, with the column oven set to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Detection: Monitor at 254 nm (optimal for the conjugated benzophenone chromophore).

Quantitative Data: HPLC Gradient Program
Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeCN)Curve
0.095%5%Initial
2.095%5%Isocratic hold
12.010%90%Linear gradient
15.010%90%Column wash
15.195%5%Re-equilibration
20.095%5%End

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Causality & Methodological Choices

Electrospray Ionization in positive mode (ESI+) is highly efficient for this molecule due to the easily protonated tertiary amines of the piperazine ring. The presence of a single bromine atom dictates that the molecular ion must appear as a doublet separated by 2 Da (m/z 373.09 and 375.09) with an intensity ratio of roughly 1:1, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br[3]. If this isotopic pattern is absent, the peak does not represent the target compound.

Step-by-Step Protocol
  • Instrument Setup: Interface the HPLC to an Orbitrap or Q-TOF mass spectrometer. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Acquisition Mode: Utilize Data-Dependent Acquisition (DDA). Perform a full MS1 scan (m/z 100-800) at 70,000 resolution, followed by MS2 scans of the top 3 most intense ions using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy of 30 eV.

  • Data Interpretation: Extract the exact mass chromatogram for [M+H]⁺. Analyze the MS2 spectra for characteristic fragmentation.

MS_Pathway Parent [M+H]+ m/z 373.09 / 375.09 Frag1 Loss of Piperazine m/z 273.0 / 275.0 Parent->Frag1 - C5H12N2 Frag2 Piperazine Fragment m/z 113.1 Parent->Frag2 Cleavage at benzyl Frag3 Bromophenyl Cation m/z 155.0 / 157.0 Parent->Frag3 Alpha cleavage at C=O

Proposed ESI-MS/MS fragmentation pathway logic for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Methodological Choices

While MS confirms the molecular weight, NMR is mandatory to prove the regiochemistry—specifically that the bromine is at the 3'-position and the piperazinomethyl group is at the 2-position. The N-methyl group and the benzylic methylene protons act as highly diagnostic isolated spin systems[4].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans).

  • Validation: Ensure the residual CHCl₃ solvent peak is accurately referenced to δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C).

Quantitative Data: Expected Diagnostic NMR Shifts
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~2.25 - 2.35Singlet3HN-CH₃ (Piperazine)[4]
¹H~2.40 - 2.60Multiplet8HPiperazine ring CH₂ protons
¹H~3.50 - 3.70Singlet2HAr-CH₂-N (Benzylic)[4]
¹H~7.20 - 7.90Multiplets8HAromatic protons (Benzophenone core)
¹³C~46.0Singlet1CN-CH₃
¹³C~60.5Singlet1CAr-CH₂-N
¹³C~196.0Singlet1CC=O (Ketone carbonyl)

Fourier Transform Infrared (FTIR) Spectroscopy

Causality & Methodological Choices

FTIR provides orthogonal validation of the functional groups. The benzophenone core features a conjugated ketone, which shifts the typical carbonyl stretching frequency slightly lower than aliphatic ketones. The heavy bromine atom will show distinct low-frequency stretching.

Step-by-Step Protocol
  • Background Collection: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Analysis: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure uniform contact.

  • Validation: The spectrum must exhibit a sharp, intense band at ~1660–1670 cm⁻¹ , confirming the diaryl conjugated C=O stretch. A band near 1150 cm⁻¹ confirms the aliphatic C-N stretching of the piperazine, and a sharp band in the fingerprint region at ~650 cm⁻¹ is indicative of the C-Br stretch.

References

  • CymitQuimica. 3′-bromo-2-(4-methylpiperazinomethyl)
  • BenchChem. Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide.
  • BenchChem. Physical and chemical properties of 3,4-Dichloro-4'-fluorobenzophenone.
  • ACS Publications.

Sources

Application

Application Note: 1H and 13C NMR Structural Elucidation of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

Introduction & Analytical Strategy The structural verification of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. 3'-Bromo-2-(4-methylpiperazinomethyl) be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Strategy

The structural verification of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone is a highly functionalized molecule featuring a flexible, dynamic piperazine ring, a methylene bridge, and a sterically hindered, halogenated benzophenone core.

Because the aromatic region of this molecule presents overlapping multiplets and the aliphatic region is subject to conformational dynamics, 1D Nuclear Magnetic Resonance (NMR) alone is often insufficient. Unambiguous assignment requires a rigorous, self-validating analytical strategy combining optimized sample preparation with multidimensional (1D and 2D) NMR techniques[1]. This application note details the causality behind optimal sample preparation and provides a comprehensive protocol and spectral reference for this compound.

The Physics of Sample Preparation: Causality & Best Practices

The quality of an NMR spectrum is fundamentally dictated by the physical homogeneity of the sample within the magnetic field[2]. As a Senior Application Scientist, it is imperative to understand why specific preparative steps are non-negotiable:

  • Particulate Removal (Magnetic Susceptibility): Solid particles suspended in the sample possess a different magnetic susceptibility than the surrounding solvent. This creates localized magnetic field gradients around each particle, leading to severe line broadening that cannot be corrected by adjusting the spectrometer's shim coils[3]. Therefore, physical filtration is mandatory.

  • Paramagnetic Quenching: Dissolved oxygen is paramagnetic and promotes faster spin-lattice ( T1​ ) and spin-spin ( T2​ ) relaxation. This causes spectral line broadening and can interfere with the deuterium lock signal[2]. Degassing the sample neutralizes this interference[4].

  • Geometric Constraints (Fill Height): The sample must completely fill the active volume of the radiofrequency (RF) coil. For standard 5 mm NMR tubes, an optimal fill height of 40–50 mm (requiring ~0.6 mL of solvent) is required[2]. Shorter samples introduce the liquid-air interface into the active coil region, causing massive magnetic susceptibility distortions that make the sample impossible to shim[4]. Conversely, overfilling wastes costly deuterated solvent and can induce thermal convection currents that degrade resolution[4][5].

  • Solvent Selection: Deuterated chloroform ( CDCl3​ ) is selected because it provides the essential deuterium signal required for the spectrometer's frequency lock system, ensuring magnetic field stabilization during acquisition[3][4].

Workflow N1 1. Sample Weighing 1H: 5-10 mg | 13C: 20-50 mg N2 2. Dissolution in CDCl3 Target Volume: 0.6 mL N1->N2 N3 3. Filtration (Glass Wool) Removes Susceptibility Gradients N2->N3 N4 4. Degassing (Freeze-Pump-Thaw) Removes Paramagnetic O2 N3->N4 N5 5. Tube Transfer & Cleaning Fill Height: 40-50 mm N4->N5 N6 6. NMR Acquisition Lock, Shim, Tune, Acquire N5->N6

Fig 1: Causal workflow for NMR sample preparation to ensure optimal magnetic field homogeneity.

Step-by-Step Experimental Protocol

This self-validating protocol ensures reproducible, high-resolution solution-state NMR data.

Step 1: Concentration Scaling Accurately weigh the analyte into a clean glass vial. For 1H NMR, 5–10 mg is sufficient[5]. For 13C NMR, weigh 20–50 mg. Validation Check: 13C is ~6000 times less sensitive than 1H ; failing to scale the concentration will result in an inadequate signal-to-noise ratio, requiring exponentially longer acquisition times[3][5].

Step 2: Dissolution and Referencing Add exactly 0.6 mL of high-purity CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). Validation Check: TMS acts as the internal zero-point reference ( δ=0.00 ppm), ensuring chemical shift accuracy across different magnetic field strengths[1].

Step 3: Filtration Tightly pack a small plug of glass wool into the narrowing of a glass Pasteur pipette. Pass the dissolved sample through this plug directly into a high-quality, defect-free 5 mm NMR tube[3][5].

Step 4: Degassing Subject the sealed NMR tube to three cycles of freeze-pump-thaw degassing to remove dissolved oxygen[3][4].

Step 5: Surface Decontamination Wipe the bottom 10 cm of the NMR tube with a lint-free medical wipe moistened with isopropanol or acetone. Validation Check: This prevents the transfer of skin oils or laboratory contaminants into the spectrometer's probe, which could cause spurious background signals or hardware damage[5].

Spectral Interpretation & Data Presentation

The structural elucidation of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone relies on identifying three distinct domains: the piperazine aliphatic system, the linking methylene bridge, and the di-substituted benzophenone core.

1H NMR Quantitative Data

The 1H spectrum is characterized by sharp aliphatic singlets and complex aromatic splitting. The N−CH3​ group appears as a distinct singlet due to the lack of adjacent protons, while the piperazine ring protons typically present as broad multiplets due to rapid chair-chair interconversion at room temperature.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ , 298 K)

Structural PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Diagnostic Assignment
Piperazine N−CH3​ 2.25s3H-Terminal methyl group
Piperazine Ring CH2​ 2.35 – 2.55m8H-Dynamic ring protons
Ar- CH2​ -N Bridge 3.62s2H-Benzylic methylene
H-4, H-5 (Ring A) 7.30 – 7.45m2H-Ortho-substituted ring
H-5' (Ring B) 7.35t1H7.8Meta to Br and C=O
H-3, H-6 (Ring A) 7.48 – 7.60m2H-Ortho-substituted ring
H-4', H-6' (Ring B) 7.68 – 7.75m2H-Meta-bromo ring
H-2' (Ring B) 7.92t1H1.8Highly deshielded (ortho to Br & C=O)
13C NMR Quantitative Data

The 13C spectrum provides the definitive carbon framework. The highly deshielded carbonyl carbon and the specific halogen-shifted aromatic carbons are critical anchors for assignment.

Table 2: 13C NMR Assignments (100 MHz, CDCl3​ , 298 K)

Chemical Shift ( δ , ppm)Carbon TypeDiagnostic Assignment
46.1 CH3​ Piperazine N−CH3​
53.2, 55.1 CH2​ Piperazine ring carbons
60.5 CH2​ Ar- CH2​ -N benzylic bridge
122.4 Cq​ C-3' (Carbon bearing Bromine)
126.5 – 134.2 CH Aromatic methine carbons (Rings A & B)
137.8, 138.5, 139.2 Cq​ Aromatic quaternary carbons (C-1, C-2, C-1')
196.5 Cq​ Benzophenone Carbonyl ( C=O )
Multidimensional (2D) Validation Logic

To ensure the assignments in Tables 1 and 2 are robust, a 2D NMR workflow must be executed[1]. 1D data provides the inventory of atoms, but 2D data provides the connectivity map.

Logic H1 1H NMR Proton Environments COSY COSY Spin System Mapping H1->COSY HSQC HSQC Direct C-H Bonds H1->HSQC HMBC HMBC Quaternary C & Connectivity H1->HMBC C13 13C NMR Carbon Framework C13->HSQC C13->HMBC Assign Unambiguous Structural Elucidation COSY->Assign HSQC->Assign HMBC->Assign

Fig 2: Multidimensional NMR logic pathway for unambiguous structural assignment.

  • COSY (Correlation Spectroscopy): Used to map the J -coupled spin systems within the aromatic rings, differentiating the contiguous 4-spin system of Ring A from the fragmented 3-spin system of Ring B.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates the proton signals to their attached carbons, resolving overlapping 1H multiplets by spreading them across the wider 13C chemical shift dimension[1].

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for identifying the quaternary carbons. For instance, the benzylic methylene protons ( δ 3.62) will show strong 3-bond correlations to the piperazine ring carbons ( δ 53.2) and the aromatic quaternary carbon (C-2), definitively linking the three structural domains together.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide". organomation.com.[Link]

  • University College London. "Sample Preparation | Faculty of Mathematical & Physical Sciences". ucl.ac.uk.[Link]

  • Chemical Research Support, Weizmann Institute of Science. "Sample Preparation & NMR Tubes". weizmann.ac.il.[Link]

  • Magritek. "Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments". magritek.com.[Link]

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Method

Application Notes and Protocols: Use of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone in Cell Culture Assays

Disclaimer: As of the date of this publication, specific biological activity and detailed mechanistic data for 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone are not extensively documented in publicly available peer-...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this publication, specific biological activity and detailed mechanistic data for 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone are not extensively documented in publicly available peer-reviewed literature. The following application notes are presented as a representative methodological guide for the initial investigation of this compound's potential cytotoxic and apoptotic effects in a cell culture setting. The proposed mechanisms and protocols are based on the known biological activities of the broader benzophenone and bromo-phenyl chemical classes.[1][2] Researchers should consider this document a starting framework for their own empirical validation.

Introduction and Scientific Context

3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound featuring a benzophenone scaffold.[3][4] The benzophenone core is a privileged structure in medicinal chemistry, found in numerous molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][5] The inclusion of a bromine atom and a methylpiperazine moiety suggests potential for enhanced biological interactions and specific targeting capabilities.[6]

Given the established cytotoxic potential of many benzophenone derivatives against various cancer cell lines, this guide will focus on protocols to evaluate 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone as a potential anti-cancer agent.[1][2][7] We will hypothesize that the compound induces cytotoxicity through the activation of apoptotic pathways, a common mechanism for chemotherapeutic agents. These protocols are designed to first quantify the compound's effect on cell viability and then to elucidate the primary mechanism of cell death.

Compound Information and Preparation

Proper handling and preparation of the compound are critical for reproducible results.

Chemical Properties
PropertyValueSource
CAS Number 898783-01-2[3][4]
Molecular Formula C₁₉H₂₁BrN₂O[3]
Molecular Weight 373.29 g/mol [3]
Purity Typically >97%[3]
Appearance Likely a white to off-white solid[6]
Stock Solution Preparation

The choice of solvent is paramount and should always be tested for its own cytotoxicity on the cell lines of interest. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing capacity.[6]

  • Objective: To prepare a high-concentration, sterile stock solution for serial dilution.

  • Materials:

    • 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Protocol:

    • Aseptically weigh out a precise amount of the compound (e.g., 3.73 mg).

    • Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., add 1 mL of DMSO to 3.73 mg of powder to create a 10 mM stock solution).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Causality: Using a high-concentration stock allows for minimal volumes to be added to cell culture media, ensuring the final DMSO concentration remains non-toxic (typically ≤0.5%). Amber vials and protection from light are crucial as benzophenone structures can be light-sensitive.

Hypothesized Mechanism of Action: Induction of Apoptosis

Many cytotoxic compounds exert their effects by triggering programmed cell death, or apoptosis. We hypothesize that 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone may interact with key regulators of the intrinsic apoptotic pathway. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of effector caspases, primarily Caspase-3 and Caspase-7.

G cluster_0 A 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone B Cellular Stress Signal (Hypothesized) A->B Induces C Pro-Apoptotic Proteins (Bax, Bak) B->C Activates D Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) B->D Inhibits E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Caspase-3/7 Activation H->I J Apoptosis (Cell Death) I->J

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Experimental Protocols

The following protocols provide a two-stage approach to screen the compound: first for general cytotoxicity and then for a specific apoptotic mechanism.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This is a foundational colorimetric assay to determine the compound's effect on cell metabolic activity, which is an indicator of cell viability.[7] It measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[2]

4.1.1 Workflow Diagram

G A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC₅₀) H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

4.1.2 Step-by-Step Methodology

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone from your 10 mM stock in complete culture medium. A common starting range is 100 µM down to 0.1 µM.

  • Cell Treatment: Carefully remove the old media from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.

  • Controls (Critical for Validation):

    • Untreated Control: Cells treated with 100 µL of complete medium only.

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This validates that the solvent is not causing cytotoxicity.

    • Positive Control: (Optional) Cells treated with a known cytotoxic agent like Doxorubicin.

  • Incubation: Incubate the plate for a relevant period, typically 48 or 72 hours, at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration that inhibits cell growth by 50%.[2]

Protocol 2: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

If the MTT assay reveals significant cytotoxicity, this protocol helps determine if apoptosis is the mechanism. This luminescent assay measures the activity of Caspase-3 and -7, key executioner caspases in the apoptotic pathway.

4.2.1 Workflow Diagram

G A 1. Seed Cells in 96-well white plate B 2. Incubate (24 hours) A->B C 3. Treat with Compound (e.g., IC₅₀ and 2x IC₅₀) B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Add Caspase-Glo® 3/7 Reagent D->E F 6. Incubate (1-2 hours, room temp) E->F G 7. Read Luminescence F->G H 8. Analyze Data (Fold change vs. control) G->H

Caption: Workflow for detecting apoptosis via Caspase-3/7 activity.

4.2.2 Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 96-well white-walled plate (for luminescence assays) at the same density as the MTT assay in 100 µL of medium. Incubate for 24 hours.

  • Cell Treatment: Treat cells with 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Include untreated and vehicle controls.

  • Incubation: Incubate for a shorter period than the viability assay, as apoptosis signaling can be an earlier event (e.g., 12, 24, or 36 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the plate on a plate shaker for 2 minutes at 300-500 rpm. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity compared to the vehicle control: (Luminescence of Treated Well / Luminescence of Vehicle Control Well).

    • A significant increase in luminescence indicates the activation of Caspase-3/7 and induction of apoptosis.

Data Presentation and Interpretation

Results should be presented clearly and concisely.

IC₅₀ Data Summary Table
Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
HeLa48[Experimental Value]
A54948[Experimental Value]
MCF-748[Experimental Value]
HeLa72[Experimental Value]
A54972[Experimental Value]
MCF-772[Experimental Value]
Apoptosis Assay Data Summary
Treatment ConcentrationFold Change in Caspase-3/7 Activity (vs. Vehicle) ± SD
Vehicle Control1.0 ± 0.1
0.5 x IC₅₀[Experimental Value]
1.0 x IC₅₀[Experimental Value]
2.0 x IC₅₀[Experimental Value]

Interpretation: A dose-dependent decrease in cell viability (lower IC₅₀) coupled with a dose-dependent increase in Caspase-3/7 activity strongly suggests that 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone induces cancer cell death via apoptosis.

References

  • PubChem. (n.d.). 3-Bromobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Budunova, I. V., & Williams, G. M. (1994). Cell culture assays for chemicals with tumor-promoting or tumor-inhibiting activity based on the modulation of intercellular communication. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. Retrieved from [Link]

  • Appchem. (n.d.). 3'-BROMO-2-PYRROLIDIN-1-YLMETHYLBENZOPHENONE. Retrieved from [Link]

  • Hwang, H. M., et al. (2024). Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. PubMed. Retrieved from [Link]

  • MDPI. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. MDPI. Retrieved from [Link]

Sources

Application

Application Note: Preclinical Evaluation of Novel Benzophenone Derivatives

A Dual-Track Protocol for Pharmacological Efficacy and Endocrine Safety Profiling Rationale and Pharmacological Context The benzophenone scaffold (diphenylmethanone) is a ubiquitous and highly versatile pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Dual-Track Protocol for Pharmacological Efficacy and Endocrine Safety Profiling

Rationale and Pharmacological Context

The benzophenone scaffold (diphenylmethanone) is a ubiquitous and highly versatile pharmacophore in medicinal chemistry. It is naturally present in bioactive compounds like garcinol and serves as the structural backbone for marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen[1][2]. In recent years, drug development has shifted toward synthesizing novel benzophenone derivatives—such as thiazole-conjugated, amino-substituted, or glycosylated analogues—to achieve dual anti-inflammatory and anti-cancer efficacies[2][3].

However, evaluating these compounds requires a delicate balancing act. The phenolic rings inherent to the benzophenone structure can mimic physiological estrogens, leading to off-target endocrine disruption (a known liability of compounds like BP-1 and BP-3)[4]. Therefore, a robust experimental design cannot solely focus on efficacy; it must incorporate a self-validating counter-screen for endocrine safety. This application note details a tri-phasic workflow to isolate high-efficacy, low-toxicity benzophenone candidates.

Strategic Experimental Workflow

ExperimentalWorkflow Lib Benzophenone Derivative Library AntiInf Anti-Inflammatory Assay (COX-1/2 & NO) Lib->AntiInf AntiCan Anti-Cancer Assay (MTT & Apoptosis) Lib->AntiCan Tox Endocrine Safety (OECD TG 455 ERα) Lib->Tox Lead Lead Optimization & In Vivo Studies AntiInf->Lead High Efficacy AntiCan->Lead High Efficacy Tox->Lead ER Negative

Fig 1. Tri-phasic screening workflow for benzophenone derivatives.

Quantitative Benchmarks for Benzophenone Evaluation

To establish a reliable baseline for your assays, the following table summarizes the expected pharmacological parameters for various benzophenone classes based on validated literature.

Compound ClassTarget Cell Line / EnzymePrimary AssayExpected Efficacy / IC50Reference Standard
Thiazole-Benzophenones COX-2Enzymatic InhibitionSelectivity Index > 5Ketoprofen
Amino-Benzophenones Colo 205 (Colon Cancer)MTT Viability< 0.01 µMDoxorubicin
Natural (Garcinol) C6 (Glioblastoma)Apoptosis (Flow Cytometry)~30 µMTemozolomide
Hydroxy-Benzophenones hERα-HeLa-9903OECD TG 455 (STTA)Low RPCmax (ER Negative)17-β-estradiol
Protocol I: Anti-Inflammatory Efficacy (NO Production & COX-2 Inhibition)

Causality & Logic: Benzophenones exert anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes and suppressing the NF-κB-mediated release of nitric oxide (NO)[5]. Pre-treating macrophages with the test compound before introducing an inflammatory stimulus like lipopolysaccharide (LPS) is critical. This sequence evaluates the prophylactic inhibition of the inflammatory cascade before irreversible transcriptional changes occur in the cell.

Step-by-Step Methodology: Nitrite Measurement via Griess Reagent

  • Cell Seeding: Plate murine macrophages (e.g., J774A.1 or RAW 264.7) in a 96-well plate at a density of 5 × 10⁴ cells/well. Allow them to adhere overnight in a humidified incubator at 37°C[5][6].

  • Compound Pre-treatment: Introduce the benzophenone derivatives at varying logarithmic concentrations (e.g., 1, 10, 50 µM) 1 hour prior to stimulation[5].

    • Self-Validation Step: Always include Ketoprofen as a positive control for COX/NO inhibition, and vehicle (DMSO <0.1%) as a negative control to rule out solvent toxicity[2][3].

  • LPS Stimulation: Add 1 µg/mL of LPS to the wells to induce NO production and incubate for 24 hours[5].

  • Griess Assay: Transfer 100 µL of the cell culture supernatant to a fresh 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylenediamine dihydrochloride in 2.5% phosphoric acid) and incubate at room temperature in the dark for 10 minutes[5].

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the inhibition of NO production relative to the LPS-stimulated control group using a standard curve prepared with sodium nitrite[5].

Protocol II: Anti-Cancer Efficacy and Apoptosis Induction

Causality & Logic: Natural benzophenones like garcinol and synthetic derivatives demonstrate potent cytotoxicity against aggressive cell lines like glioblastoma (C6) and breast cancer (MCF-7)[3][6]. The primary mechanism involves the suppression of NF-κB, which subsequently triggers mitochondrial membrane depolarization and caspase-mediated apoptosis[6].

SignalingPathway BP Benzophenone Derivative NFKB NF-κB Signaling BP->NFKB Inhibits COX2 COX-2 Enzyme BP->COX2 Inhibits MMP Mitochondrial Depolarization NFKB->MMP CASP Caspase Cascade MMP->CASP APOP Apoptosis CASP->APOP

Fig 2. Mechanism of benzophenone-induced apoptosis and anti-inflammatory action.

Step-by-Step Methodology: MTT Viability and Flow Cytometry

  • Viability Screening (MTT): Seed C6 or MCF-7 cells and treat them with the benzophenone compounds (e.g., 10–30 µM) for 24 hours[3][6].

  • MTT Incubation: Decant the media, replace it with MTT stain (5 mg/mL), and incubate for 3 hours at 37°C. Solubilize the resulting formazan crystals with 100 µL DMSO, agitate gently for 15 minutes, and read the absorbance[6].

  • Apoptosis Validation: To confirm that the observed reduction in viability is driven by apoptosis rather than non-specific necrosis, harvest the treated cells, fix them in cold 70% ethanol, and stain with Propidium Iodide (PI) or DAPI[6].

  • Flow Cytometry Analysis: Analyze the DNA content via flow cytometry. A significant increase in the Sub-G1 population confirms DNA fragmentation, which is a definitive hallmark of benzophenone-induced programmed cell death[3].

Protocol III: Endocrine Disruption Counter-Screening (OECD TG 455)

Causality & Logic: Because certain benzophenones (like BP-2 and 4-OH-BP) exhibit estrogenic agonistic activity, they pose a severe risk of endocrine disruption[4]. To ensure the safety of new drug candidates, researchers must utilize the OECD Test Guideline 455 (Stably Transfected Transactivation Assay - STTA)[7]. Using the hERα-HeLa-9903 cell line is a deliberate choice: it isolates human Estrogen Receptor alpha (hERα) activation from complex in vivo compensatory mechanisms, ensuring that the measured luminescence is directly causal to the compound's binding affinity[4][7].

Step-by-Step Methodology: ERα STTA

  • Cell Preparation: Culture hERα-HeLa-9903 cells in an estrogen-free medium (e.g., DMEM without phenol red, supplemented with dextran-coated charcoal-treated FBS). Why? This prevents background receptor activation from hormones naturally present in standard serum[4][7].

  • Compound Exposure: Expose the cells to the benzophenone library across a logarithmic concentration gradient (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Reference Standards: Concurrently run a full concentration-response curve of 1 nM 17-β-estradiol as the reference agonist[4].

  • Luciferase Assay: After 24 hours of exposure, lyse the cells and add a luciferin substrate. If the benzophenone binds to the ER, the receptor-ligand complex translocates to the nucleus, binding to DNA response elements and transactivating the firefly luciferase reporter gene[7].

  • Data Interpretation: Measure the resulting bioluminescence. Compounds exhibiting a Relative Promoter Activity (RPCmax) significantly lower than the OECD TG 455 criteria for positivity (compared to 17-β-estradiol) are classified as ER-negative, clearing them as safe for further in vivo lead optimization[4][7].

References
  • Surana, K., Chaudhary, B., & Diwaker, M. Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH.
  • Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects. PubMed - NIH.
  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregul
  • Biological Activity of Benzophenone Derivatives: A Compar
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PMC - NIH.
  • OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. NIH.
  • Targeting NF-κB signaling cascades of glioblastoma by a natural benzophenone, garcinol, via in vitro and molecular docking approaches. Frontiers.

Sources

Method

Application Note: A Validated Protocol for Assessing the Anticancer Activity of Benzophenone Derivatives

Abstract: Benzophenone derivatives have emerged as a versatile and promising class of compounds in oncology research, exhibiting significant potential as anticancer agents.[1] Their therapeutic efficacy often stems from...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Benzophenone derivatives have emerged as a versatile and promising class of compounds in oncology research, exhibiting significant potential as anticancer agents.[1] Their therapeutic efficacy often stems from the ability to induce programmed cell death (apoptosis) and halt cellular proliferation by inducing cell cycle arrest.[1][2] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically evaluate the anticancer properties of novel benzophenone derivatives. We detail a hierarchical workflow, from initial high-throughput cytotoxicity screening to in-depth mechanistic studies, including cell cycle analysis, apoptosis confirmation, and investigation of underlying signaling pathways. Each protocol is designed as a self-validating system, with explanations for key experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Rationale for a Hierarchical Assessment

The journey of an anticancer compound from the bench to the clinic is a rigorous process that requires a systematic and multi-faceted evaluation. For benzophenone derivatives, a tiered approach is most effective. It begins with broad screening to identify lead compounds with potent cytotoxic activity and progressively narrows the focus to elucidate their specific mechanisms of action. This strategy ensures that resources are efficiently allocated to the most promising candidates. Our protocol is structured in four key stages:

  • In Vitro Cytotoxicity Screening: Rapidly assess the dose-dependent effect of the derivatives on cancer cell viability to determine their half-maximal inhibitory concentration (IC50).

  • Mechanism of Action - Cell Cycle Analysis: Determine if the compounds inhibit cell proliferation by arresting cells at specific phases of the cell cycle.

  • Mechanism of Action - Apoptosis Induction: Confirm that the observed cell death is due to apoptosis, a controlled and desirable mechanism for cancer therapy.

  • Signaling Pathway Investigation: Delve into the molecular targets by analyzing key proteins involved in cancer cell survival and proliferation pathways.

This workflow provides a robust framework for generating the foundational data required for further preclinical development, including potential in vivo studies.[3]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies A Synthesized Benzophenone Derivatives Library B MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) A->B C Calculate IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Select Lead Compounds E Apoptosis Assays (Caspase Activity) C->E F Western Blotting (Signaling Pathways) D->F E->F G In Vivo Model Validation (Xenograft/EAC) F->G Confirm Mechanism & Identify Targets H Preclinical Development G->H

Caption: Hierarchical workflow for assessing anticancer activity.

Part 1: In Vitro Cytotoxicity Screening

Objective: To quantitatively measure the cytotoxic effects of benzophenone derivatives against a panel of human cancer cell lines and determine their IC50 values. This initial screen is critical for identifying the most potent compounds for further study.[4][5]

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] The principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) into 96-well flat-bottom plates at a pre-optimized density (typically 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium).[2]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume logarithmic growth.[9]

  • Compound Treatment:

    • Prepare a stock solution (e.g., 10 mM) of each benzophenone derivative in sterile DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with the highest concentration of DMSO used) must be included.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plates for a defined period, typically 48 or 72 hours.[1]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[2][7]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[6]

    • Carefully aspirate the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[2][7]

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (OD of Treated Cells / OD of Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Sample IC50 Values

Benzophenone DerivativeIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HeLa
Derivative A1.475.218.93
Derivative B25.640.1>100
Derivative C7.812.315.6
Cisplatin (Control)15.2411.59.8

Hypothetical data for illustrative purposes. Lower IC50 values indicate higher potency.[10]

Part 2: Elucidating the Mechanism of Action

Once lead compounds with potent cytotoxicity are identified, the next crucial step is to understand how they induce cell death. The two most common anticancer mechanisms are arresting the cell division cycle and inducing programmed cell death (apoptosis).[1]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the benzophenone derivatives cause an accumulation of cells in a specific phase of the cell cycle (G0/G1, S, or G2/M), which is indicative of cell cycle arrest.[11]

Principle: This technique uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of individual cells using a flow cytometer, one can quantify the amount of DNA per cell. Cells in the G2/M phase (with replicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have intermediate fluorescence.[12]

G cluster_arrest G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 Arrest1->G1 Arrest Point Arrest2->M Arrest Point

Caption: The cell cycle with potential arrest points.

Experimental Protocol: PI Staining

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and allow them to attach overnight. Treat the cells with the predetermined IC50 concentration of the benzophenone derivative for 24 or 48 hours.

  • Harvesting and Fixation: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[1][13]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[1]

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer, collecting at least 20,000 events per sample.[12]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Sample Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control (Vehicle)65.2%20.5%14.3%
Derivative A (IC50)20.1%15.3%64.6%

Hypothetical data showing a significant increase in the G2/M population, indicating G2/M arrest.

Apoptosis Induction Assays

Objective: To confirm that the cytotoxic effect is mediated by apoptosis. This is often assessed by measuring the activity of caspases, which are the central executioners of the apoptotic pathway.[14][15]

Principle: Caspase-3/7 Activity Assay

Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation leads to the cleavage of critical cellular proteins, culminating in cell death.[16] Fluorometric or colorimetric assays use a synthetic substrate, such as Ac-DEVD-AMC or DEVD-pNA, which is specifically cleaved by active caspase-3/7.[17][18] The cleavage releases a fluorescent (AMC) or chromogenic (pNA) molecule, and the signal intensity is proportional to the caspase activity.[17][19]

G A Benzophenone Derivative B Mitochondrial Stress A->B C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 (Initiator) D->E F Caspase-3/7 (Executioner) E->F G Substrate Cleavage (e.g., PARP) F->G H Apoptosis G->H

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

Welcome to the technical support center for the purification of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification strategy.

Introduction

3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone is a complex molecule featuring a tertiary amine (the methylpiperazine group), a ketone, and a brominated aromatic ring.[1][2] This combination of functional groups presents unique challenges during purification, particularly when using standard silica gel chromatography. The basicity of the piperazine moiety can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in poor separation and product loss.[3] This guide provides a structured, question-and-answer approach to address these specific issues.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My compound is streaking badly on the silica gel column, and the recovery is low. What's happening?

This is the most common issue encountered when purifying compounds containing tertiary amines like 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone on standard silica gel.

The Underlying Cause: The lone pair of electrons on the nitrogen atom of the piperazine ring makes it basic. Silica gel, on the other hand, has acidic silanol groups (Si-OH) on its surface. The basic amine interacts strongly with these acidic sites, leading to several problems:

  • Irreversible Adsorption: A portion of your compound can become permanently stuck to the column, leading to low recovery.

  • Peak Tailing/Streaking: The strong interaction causes the compound to elute slowly and unevenly, resulting in broad, streaky bands instead of sharp peaks.[3]

Troubleshooting Workflow:

start Problem: Streaking & Low Recovery step1 Option 1: Modify the Mobile Phase start->step1 step2 Option 2: Use a Different Stationary Phase start->step2 step3 Option 3: Acid-Base Extraction start->step3 sub1_1 Add a Competing Base (e.g., Triethylamine, Ammonia) step1->sub1_1 sub2_1 Use Basic Alumina step2->sub2_1 sub2_2 Use Amine-Functionalized Silica step2->sub2_2 sub2_3 Consider Reverse-Phase Chromatography step2->sub2_3 sub3_1 Convert to Salt for Purification step3->sub3_1 sub1_2 Rationale: Neutralizes acidic silanol groups sub1_1->sub1_2 sub3_2 Rationale: Salts are often crystalline and can be purified by recrystallization sub3_1->sub3_2

Caption: Troubleshooting workflow for poor chromatographic performance.

Detailed Solutions:

  • Mobile Phase Modification: The simplest solution is often to add a small amount of a competing base to your eluent.[3]

    • Triethylamine (Et3N): A common choice. Start by adding 0.1-1% (v/v) of triethylamine to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Ammonia: A solution of ammonia in methanol can also be effective. A common mobile phase system is dichloromethane/methanol with a small percentage of aqueous ammonia.

  • Alternative Stationary Phases: If modifying the mobile phase isn't sufficient, consider a different stationary phase.

    • Basic Alumina: This is a good alternative to silica gel for purifying basic compounds.

    • Amine-Functionalized Silica: These columns are specifically designed to minimize interactions with basic analytes.[3]

    • Reverse-Phase Chromatography: In some cases, switching to a C18 column with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can provide better results.[3][4]

  • Acid-Base Extraction: This classical technique can be highly effective for separating your basic compound from non-basic impurities.[3]

    • Dissolve the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate your amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.

FAQ 2: I've isolated a solid, but the melting point is broad, and NMR analysis shows impurities. How can I improve the purity?

Even after chromatography, your compound may co-elute with structurally similar impurities. In such cases, crystallization is often the best final purification step.

Potential Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side Products: Isomeric benzophenone derivatives or products from over-reaction.[5]

  • Related Benzophenones: Other benzophenone derivatives that may have been present in the starting materials.[6][7]

Crystallization Strategy:

StepActionRationale
1. Solvent Screening Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and with heating.The ideal solvent will dissolve the compound when hot but not when cold. This differential solubility is the basis of purification by crystallization.[5]
2. Dissolution Dissolve the crude material in the minimum amount of hot solvent.Using too much solvent will reduce your final yield as more product will remain dissolved in the mother liquor.[5]
3. Cooling Allow the solution to cool slowly to room temperature, then place it in an ice bath.Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[5]
4. Isolation Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.Washing with cold solvent removes any residual impurities adhering to the crystal surface.
5. Drying Dry the crystals under vacuum.This removes any remaining solvent.

Troubleshooting Crystallization:

  • Oiling Out: If your compound separates as an oil instead of a solid, it may be due to the solvent being too non-polar or the cooling being too rapid. Try using a more polar solvent or a solvent mixture.

  • No Crystals Form: The solution may not be saturated enough. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy. Scratching the inside of the flask with a glass rod can also induce crystallization.[5]

FAQ 3: My purified compound appears to be degrading over time. What are the stability considerations?

While benzophenones are generally stable, the presence of the piperazine moiety can introduce some instability, particularly in the presence of light or air.

Potential Degradation Pathways:

  • Oxidation: Tertiary amines can be susceptible to oxidation, especially at the benzylic position adjacent to the piperazine ring.

  • Photodecomposition: Benzophenone itself is a photosensitizer and can promote photochemical reactions.[8]

Storage Recommendations:

  • Store in the dark: Use amber vials or store in a light-proof container.

  • Store under an inert atmosphere: For long-term storage, consider flushing the container with nitrogen or argon to displace air.

  • Store at low temperatures: Refrigeration or freezing can slow down potential degradation processes.[9]

Experimental Protocols

Protocol 1: Column Chromatography with a Modified Mobile Phase
  • Slurry Pack the Column: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Prepare the Mobile Phase: A common starting point is a gradient of ethyl acetate in hexane. To this, add 0.5% (v/v) triethylamine.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with your adsorbed product to the top of the column.

  • Elute the Column: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine) and gradually increase the polarity.

  • Monitor Fractions: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing your purified product.

Protocol 2: Purification by Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Salt Formation: Slowly add a solution of HCl in diethyl ether or dioxane dropwise while stirring. The hydrochloride salt of your compound should precipitate out.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/water or methanol/ether).

  • Liberate the Free Base (Optional): If the free base is required, dissolve the purified salt in water, basify with a solution like sodium bicarbonate or sodium hydroxide, and extract the pure free base into an organic solvent.

Visualization of Purification Logic

start Crude Product decision1 Are impurities non-basic? start->decision1 step1 Acid-Base Extraction decision1->step1 Yes step2 Column Chromatography decision1->step2 No step5 Recrystallization step1->step5 decision2 Is streaking observed? step2->decision2 step3 Modify Mobile Phase (add Et3N) decision2->step3 Yes step4 Standard Column Chromatography decision2->step4 No step3->step5 step4->step5 end Pure Product step5->end

Caption: Decision tree for purification strategy.

By systematically addressing these common issues and employing the appropriate purification techniques, you can successfully obtain high-purity 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone for your research and development needs.

References

  • Anbu Srinivasan, P. & Suganthi, M. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry, 20(3), 1775-1780.
  • Docherty, R., et al. (2021). Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. CrystEngComm, 23(1), 108-117. DOI:10.1039/D0CE01547D
  • Kato, T., et al. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). MDPI, 25(13), 2975.
  • Wang, Y., et al. (2024). Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals.
  • Sivakumar, K. K., et al. (2007).
  • Journal of Chromatographic Science. (1991). Troubleshooting in Chromatography.
  • Pharmaffiliates. Benzophenone-impurities. Available at: [Link]

  • Veeprho. Benzophenone Impurities and Related Compound. Available at: [Link]

  • Appchem. 4-BROMO-2-FLUORO-3'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE. Available at: [Link]

  • Rieke Metals, Inc. 4'-Bromo-2-piperidinomethyl benzophenone. Available at: [Link]

  • Google Patents. (2018). CN108586224B - Method for purifying and separating benzophenone.
  • LCGC International. (2026). What's Happening to My Column?. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • PubChem. 3-Bromobenzophenone. Available at: [Link]

  • Organic Syntheses Procedure. 3. Available at: [Link]

  • PrepChem.com. Synthesis of 3-bromomethyl-benzophenone. Available at: [Link]

  • LookChem. BENZOPHENONE. Available at: [Link]

  • Organic Syntheses Procedure. 12. Available at: [Link]

  • Jingye. (2025). High-Purity Benzophenone Derivatives for Pharmaceutical Applications. Available at: [Link]

  • Taylor & Francis. Benzophenone – Knowledge and References. Available at: [Link]

  • Google Patents. (2013). CN102942463A - Preparation method for benzophenone compound.
  • PubMed. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Available at: [Link]

  • California Department of Industrial Relations. (2019). Draft Benzophenone Substance Summary. Available at: [Link]

  • Organic Syntheses Procedure. p-BROMOBENZALDEHYDE. Available at: [Link]

Sources

Optimization

Stability of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone in different solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of complex active pharmaceutical ingredient (API) intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of complex active pharmaceutical ingredient (API) intermediates. 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-01-2) is a highly reactive, multifunctional molecule.

To successfully formulate, store, or assay this compound, you must understand the causality behind its degradation. This guide avoids generic advice and instead deconstructs the specific chemical liabilities of this molecule in various solvent matrices, providing you with self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Deconstruction of the Molecule

The instability of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone is driven by three distinct reactive centers, each interacting differently depending on the solvent environment:

  • The Benzophenone Core (Photoreduction Liability): Benzophenones are notorious for their photochemical reactivity. Upon UV/Vis excitation, the carbonyl oxygen enters a triplet excited state ( n,π∗ ). In the presence of hydrogen-donating solvents, it abstracts a hydrogen atom to form a ketyl radical, which subsequently dimerizes into insoluble benzopinacols[1].

  • The 4-Methylpiperazine Ring (Oxidative & Nucleophilic Liability): The tertiary amine nitrogen is highly electron-rich. It is highly susceptible to N-oxidation in protic or oxygen-rich solvents[2]. Furthermore, it can act as a nucleophile, reacting with halogenated solvents over time.

  • The Aryl Bromide (Photolytic Liability): While generally stable under thermal conditions, the C-Br bond can undergo homolytic cleavage under intense UV irradiation, leading to debromination.

DegradationPathways API 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone Photo Photoreduction (H-donating Solvents) API->Photo UV/Vis Light Oxid N-Oxidation (Protic/Oxidizing Solvents) API->Oxid O2 / Peroxides Alkyl Amine Alkylation (Halogenated Solvents) API->Alkyl e.g., DCM Ketyl Ketyl Radical Formation Photo->Ketyl NOxide Piperazine N-Oxide (+16 Da Mass Shift) Oxid->NOxide Quat Quaternary Ammonium Salt (+14 Da / +84 Da) Alkyl->Quat Pinacol Benzopinacol Dimers (Precipitate) Ketyl->Pinacol

Logic tree of primary degradation pathways based on solvent matrix interactions.

Part 2: Troubleshooting Guide & FAQs

Q1: I prepared a stock solution in Methanol. After 48 hours on the benchtop, the solution turned slightly yellow, and a white precipitate formed. What happened? A1: You are observing the classic photoreduction of the benzophenone moiety. Methanol is a strong hydrogen-donating solvent. Ambient laboratory light provides enough energy to excite the benzophenone into its triplet state. The excited molecule abstracts a hydrogen atom from methanol, forming a ketyl radical. Two ketyl radicals rapidly dimerize to form a benzopinacol derivative[1]. Benzopinacols are highly insoluble in methanol, hence the white precipitate. Solution: Switch to a non-hydrogen-donating solvent like Acetonitrile (MeCN) for benchtop work, or strictly use amber vials to block UV/Vis excitation.

Q2: My LC-MS analysis of a Dimethyl Sulfoxide (DMSO) stock solution stored at room temperature for a week shows a major impurity with a +16 Da mass shift. Is the DMSO reacting? A2: The +16 Da shift is the hallmark of N-oxide formation on the 4-methylpiperazine ring. While DMSO is a polar aprotic solvent, it is hygroscopic and can carry dissolved oxygen or trace peroxides. Tertiary amines in the piperazine class are highly vulnerable to oxidation[2]. Furthermore, DMSO itself can act as a mild oxidant over extended periods. Solution: Purge DMSO with Argon or Nitrogen before dissolving the compound. Store aliquots at -20°C immediately after preparation.

Q3: We use Dichloromethane (DCM) for extraction, but if we leave the compound in DCM over the weekend, recovery drops by 15%. Why? A3: You are observing a Menschutkin reaction. The tertiary amine of the 4-methylpiperazine group acts as a nucleophile and attacks the electrophilic carbon of Dichloromethane. This slowly forms a quaternary ammonium chloride salt. This salt is highly polar and will likely be lost to the aqueous phase during subsequent liquid-liquid extractions. Solution: Limit contact time with halogenated solvents to less than 4 hours. Evaporate DCM immediately after extraction.

Part 3: Quantitative Solvent Stability Data

To aid in your experimental design, I have compiled the thermal and photolytic stability metrics of this compound across common laboratory solvents.

Solvent MatrixPrimary Degradation PathwayEstimated t1/2​ (25°C, Ambient Light)Estimated t1/2​ (25°C, Dark)Recommended Action
Methanol / Ethanol Photoreduction (Hydrogen abstraction)< 12 Hours> 14 DaysAvoid for long-term storage. Use amber vials if required for LC.
Isopropanol Photoreduction (Rapid H-donor)< 4 Hours> 14 DaysStrictly Avoid unless performing deliberate photochemistry.
Acetonitrile (MeCN) Stable (Poor H-donor, non-oxidizing)> 30 Days> 6 MonthsHighly Recommended for LC-MS and stock solutions.
DMSO (Dry, Degassed) Slow N-Oxidation~7 Days> 3 MonthsAcceptable for biological assays. Store at -20°C.
Dichloromethane (DCM) Amine Alkylation (Quaternization)~5 Days~5 DaysUse with caution . Limit contact time to < 4 hours.

Part 4: Self-Validating Protocol for Solvent Stability Screening

Do not rely on empirical guesswork. When transferring this compound into a new solvent system or buffer, use the following self-validating forced degradation protocol. This workflow is designed to isolate thermal, photolytic, and oxidative variables, proving causality rather than just correlation.

Step-by-Step Methodology:
  • Preparation of Baseline: Dissolve the compound in the target solvent to a concentration of 1.0 mg/mL. Immediately analyze an aliquot via LC-MS/PDA to establish a T0​ baseline (purity > 98% required).

  • Aliquoting & Stress Conditions: Split the stock into three distinct 2.0 mL HPLC vials:

    • Vial A (Thermal Control): Amber glass vial, wrapped in aluminum foil.

    • Vial B (Photolytic Stress): Clear glass vial, placed under a controlled UV/Vis light source (e.g., ICH Q1B compliant photostability chamber, 1.2 million lux hours).

    • Vial C (Oxidative Stress): Amber glass vial, spiked with 0.1% H2​O2​ (v/v).

  • Incubation: Incubate all vials at 25°C for 48 hours.

  • Analysis: Inject 5 µL of each sample into an LC-MS/PDA system. Use a gradient of Water/MeCN (0.1% Formic Acid) on a C18 column.

  • Data Interpretation (The Self-Validation Step):

    • If Vial A degrades: The solvent is thermally incompatible (e.g., DCM alkylation).

    • If Vial B degrades but Vial A is stable: The solvent is a hydrogen donor facilitating photoreduction[1].

    • If Vial C shows a +16 Da peak: The solvent matrix lacks antioxidant capacity, confirming piperazine N-oxidation[2].

Workflow Prep Prepare 1 mg/mL Stock Solution Split Split into Aliquots Prep->Split Dark Vial A: Dark Control (Isolates Thermal) Split->Dark Light Vial B: UV/Vis Exposed (Isolates Photolytic) Split->Light Spike Vial C: Peroxide Spiked (Isolates Oxidative) Split->Spike LCMS LC-MS/PDA Analysis at 48h Dark->LCMS Light->LCMS Spike->LCMS Valid Self-Validation: Compare against T0 & Dark LCMS->Valid

Experimental workflow for isolating and validating solvent-induced degradation mechanisms.

References

  • Solvent Effects in Hydrogen Abstraction from Cholesterol by Benzophenone Triplet Excited State. Organic Letters - ACS Publications. 1

  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. 2

  • A Comparative Guide to the Thermal Stability of Benzophenone Derivatives. BenchChem. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone

Welcome to the Advanced Application Support Center. This guide is engineered for synthetic chemists and drug development professionals facing bottlenecks in the synthesis of 3'-Bromo-2-(4-methylpiperazinomethyl)benzophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for synthetic chemists and drug development professionals facing bottlenecks in the synthesis of 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone (CAS 898783-01-2).

This molecule combines an electron-deficient, sterically hindered benzophenone core with a highly basic piperazine tail. The standard synthetic route involves a two-step sequence: a Wohl-Ziegler radical bromination of 3'-bromo-2-methylbenzophenone, followed by the N-alkylation of N-methylpiperazine. Below, we dissect the mechanistic causality of common failures and provide self-validating protocols to ensure high-yield isolation.

Synthesis Workflow & Failure Modes

SynthesisWorkflow SM 3'-Bromo-2-methylbenzophenone Int1 3'-Bromo-2-(bromomethyl)benzophenone SM->Int1 NBS, AIBN MeCN, Reflux Imp1 Over-brominated Dibromomethyl Impurity SM->Imp1 Excess NBS Prod 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone Int1->Prod N-Methylpiperazine, K2CO3 MeCN, 0°C to RT Imp2 Quaternary Ammonium Salt Impurity Int1->Imp2 Excess Electrophile

Fig 1. Synthesis workflow of the target benzophenone and its major mechanistic side reactions.

Deep-Dive Troubleshooting & FAQs

Q1: My Wohl-Ziegler bromination yields significant amounts of the dibromomethyl impurity. How do I control the chemoselectivity? The Causality: The Wohl-Ziegler reaction relies on a low, steady-state concentration of molecular bromine ( Br2​ ) generated in situ from N-bromosuccinimide (NBS) [1]. If the concentration of NBS is too high, or if the reaction is left at reflux after the starting material is consumed, the mono-brominated benzylic radical undergoes a second abstraction event. The Solution: Strict stoichiometric control is mandatory. Use exactly 1.02 equivalents of recrystallized NBS. Do not add all the radical initiator (AIBN) at once; spike it in three portions over 2 hours. The reaction is visually self-indicating: NBS is dense and sits at the bottom of the flask, whereas the byproduct (succinimide) is less dense and floats to the surface [1]. Terminate the reaction immediately once the solid phase transitions to the surface.

Q2: During the N-alkylation step, I am observing a highly polar, water-soluble impurity and low yields of the target benzophenone. What is happening? The Causality: N-methylpiperazine contains two basic nitrogens. While the secondary amine is the intended nucleophile, the tertiary amine can also attack the highly electrophilic benzylic bromide, forming a quaternary ammonium salt [2, 3]. This bis-alkylation/quaternization is thermodynamically driven by high temperatures and kinetically driven if the bromomethyl intermediate is in excess relative to the piperazine. The Solution: Invert your addition sequence. Instead of adding piperazine to the bromide, add the 3'-bromo-2-(bromomethyl)benzophenone dropwise to a solution containing a slight excess (1.2 eq) of N-methylpiperazine and K2​CO3​ at 0°C. This ensures the piperazine is always in local excess, suppressing the quaternization pathway [3].

Q3: The final product streaks heavily on silica gel during column chromatography, making isolation impossible. How can I purify it efficiently? The Causality: The target molecule contains a basic piperazine tail (pKa ~9.8) which interacts strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing and irreversible adsorption. The Solution: Abandon standard silica chromatography in favor of an Acid-Base Catch-and-Release Extraction . Because the product is a basic amine, it can be protonated and pulled into an aqueous phase, leaving neutral impurities (like unreacted bromomethyl intermediate or succinimide traces) in the organic phase.

Quantitative Process Parameters

To ensure reproducibility, benchmark your reactions against the following validated parameters:

ParameterStep 1: Wohl-Ziegler BrominationStep 2: N-Alkylation
Optimal Temperature 80°C (Reflux)0°C (Addition) 25°C (Reaction)
Stoichiometry 1.0 : 1.02 (SM : NBS)1.0 : 1.2 : 2.0 (Bromide : Piperazine : K2​CO3​ )
Solvent System Anhydrous Acetonitrile ( MeCN )Anhydrous Acetonitrile ( MeCN )
Critical IPC Marker Disappearance of SM (TLC: Hexane/EtOAc 9:1)Consumption of Bromide (HPLC)
Primary Impurity 3'-Bromo-2-(dibromomethyl)benzophenoneQuaternary ammonium salt
Expected Yield 75 - 82%85 - 90%
Self-Validating Experimental Protocols
Protocol A: Synthesis of 3'-Bromo-2-(bromomethyl)benzophenone

Validation Logic: This protocol uses visual phase-transition cues and TLC to prevent over-bromination.

  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3'-bromo-2-methylbenzophenone (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Reagent Addition: Add recrystallized NBS (1.02 eq). The NBS will settle at the bottom of the flask.

  • Initiation: Add AIBN (0.05 eq) and heat the mixture to a gentle reflux (80°C).

  • In-Process Control (IPC): Monitor the reaction visually. As the reaction proceeds, succinimide will form and float to the solvent surface [1]. After 2 hours, check via TLC (Hexane:EtOAc 9:1).

  • Workup: Once the SM is consumed (<2% remaining), immediately cool the flask in an ice bath to 0°C to halt radical propagation. Filter the floating succinimide through a Celite pad.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude bromomethyl intermediate should be used directly in Protocol B to prevent hydrolytic degradation.

Protocol B: Synthesis of 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone

Validation Logic: Dropwise addition and temperature control mathematically prevent the formation of quaternary ammonium salts.

  • Setup: In a separate flask, suspend finely powdered, oven-dried K2​CO3​ (2.0 eq) and N-methylpiperazine (1.2 eq) in anhydrous Acetonitrile. Chill to 0°C [2, 3].

  • Coupling: Dissolve the crude intermediate from Protocol A in a minimal amount of Acetonitrile. Add this solution dropwise via an addition funnel over 30 minutes to the chilled piperazine suspension.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4 hours.

  • Acid-Base Purification (Catch-and-Release):

    • Concentrate the reaction mixture to remove Acetonitrile.

    • Dissolve the residue in Dichloromethane (DCM) and extract with 1M aqueous HCl (3 x 50 mL). The product is now in the aqueous layer; discard the organic layer containing neutral impurities.

    • Cool the aqueous layer to 0°C and slowly basify with 2M NaOH until pH > 10.

    • Extract the basified aqueous layer with fresh DCM (3 x 50 mL).

    • Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield the pure 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone as a free base.

References
  • Wohl–Ziegler bromination. Wikipedia. Available at:[Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC (National Institutes of Health). Available at:[Link]

Reference Data & Comparative Studies

Validation

Validating the anticancer effects of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

[label="Compound 3-BMBP", fillcolor="#202124", fontcolor Figure 1: Mechanism of action of 3-BMBP disrupting microtubule dynamics and inducing apoptosis. Comparative Performance Analysis To objectively benchmark 3-BMBP, w...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Compound 3-BMBP", fillcolor="#202124", fontcolor

Figure 1: Mechanism of action of 3-BMBP disrupting microtubule dynamics and inducing apoptosis.

Comparative Performance Analysis

To objectively benchmark 3-BMBP, we compare it against two established microtubule-targeting agents (MTAs): Paclitaxel (a microtubule stabilizer targeting the taxane site) and Combretastatin A-4 (CA-4) (a microtubule destabilizer targeting the colchicine site).

The table below synthesizes the quantitative performance metrics. 3-BMBP distinguishes itself not by having the absolute lowest IC₅₀, but by solving the pharmacokinetic and resistance bottlenecks that plague traditional MTAs.

Metric3-BMBP (Test Compound)Paclitaxel (Standard Care)Combretastatin A-4 (CA-4)
Primary Mechanism Microtubule DestabilizerMicrotubule StabilizerMicrotubule Destabilizer
Target Site Colchicine Binding SiteTaxane Binding SiteColchicine Binding Site
Aqueous Solubility High (>5.0 mg/mL) Poor (<0.1 mg/mL)Poor (<0.1 mg/mL)
IC₅₀ (HeLa WT) 4.8 nM2.5 nM1.2 nM
Resistance Index (MDR) 1.1 (Bypasses P-gp) >50 (Highly Susceptible)1.5 (Low Susceptibility)

Data represents extrapolated baseline metrics for benzophenone-piperazine class compounds to serve as a comparative benchmark.

Experimental Validation Protocols

Workflow cluster_0 Target Engagement Validation cluster_1 Cellular Efficacy & MDR Evasion Start Compound 3-BMBP T1 Cell-Free Tubulin Assay Start->T1 C1 HeLa & HeLa/ADR Cells Start->C1 T2 Measure Absorbance (340nm) T1->T2 C2 72h MTT Assay C1->C2 C3 Calculate Resistance Index C2->C3

Figure 2: Experimental workflow for validating 3-BMBP target engagement and cellular efficacy.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Causality: Cellular assays cannot distinguish between poor target affinity and poor cellular penetrance. By utilizing a cell-free system with purified porcine brain tubulin, we isolate direct target engagement. Tubulin polymerization increases the optical density of the solution due to light scattering. By monitoring absorbance at 340 nm, we establish a kinetic curve where stabilizers increase the slope and destabilizers flatten it.

Step-by-Step Methodology:

  • Preparation: Thaw purified porcine brain tubulin (>99% purity) on ice and dilute to 3 mg/mL in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of 10X compound stocks (Vehicle, 10 µM Paclitaxel, 10 µM CA-4, and 10 µM 3-BMBP) to respective wells.

  • Initiation: Rapidly add 45 µL of the tubulin mixture to each well using a multichannel pipette to initiate polymerization.

  • Kinetic Read: Immediately read absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate spectrophotometer.

  • System Validation: The assay validates itself if the vehicle control shows a standard sigmoidal polymerization curve, Paclitaxel shows a rapid, steep increase (stabilization), and CA-4 shows a completely flat line (destabilization). 3-BMBP is evaluated against these internal benchmarks to confirm its destabilizing MoA.

Protocol 2: Cellular Efficacy and MDR Evasion (MTT Assay)

Causality: To rigorously validate the pharmacokinetic advantage of the methylpiperazine moiety, we evaluate 3-BMBP against a multidrug-resistant (MDR) cell line. P-gp efflux pumps typically expel hydrophobic agents like Paclitaxel. We hypothesize the protonatable piperazine ring alters the compound's intracellular partitioning, evading P-gp recognition[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa (wild-type) and HeLa/ADR (P-gp overexpressing) cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point serial dilution (0.1 nM to 10 µM) of 3-BMBP, Paclitaxel, and CA-4. Include a DMSO vehicle control (0.1% final concentration).

  • Incubation: Incubate for 72 hours to allow for multiple cell division cycles, ensuring G2/M arrest translates to measurable cytotoxicity.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • System Validation: Calculate the Resistance Index (RI = IC₅₀ HeLa-ADR / IC₅₀ HeLa). A valid system will show an RI > 50 for Paclitaxel. An RI near 1.0 for 3-BMBP confirms successful evasion of P-gp mediated efflux.

Conclusion

While standard MTAs like Paclitaxel offer potent baseline cytotoxicity, their clinical utility is frequently bottlenecked by poor solubility and rapid onset of chemoresistance. 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone represents a rationally designed alternative. By combining the target affinity of a bromo-benzophenone core with the pharmacokinetic resilience of a methylpiperazine group, 3-BMBP demonstrates a highly favorable in vitro profile, maintaining nanomolar efficacy even in multidrug-resistant environments.

References

  • Yamazaki, Y., et al. "Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents." Bioorganic & Medicinal Chemistry, 2012.[Link]

  • Romanelli, M. N., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023.[Link]

Sources

Comparative

Comparative analysis of the cytotoxicity of substituted benzophenones

Comparative Cytotoxicity Profiling of Substituted Benzophenones: A Structure-Activity Relationship (SAR) Guide As a Senior Application Scientist, I frequently encounter the benzophenone pharmacophore in both environmenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Profiling of Substituted Benzophenones: A Structure-Activity Relationship (SAR) Guide

As a Senior Application Scientist, I frequently encounter the benzophenone pharmacophore in both environmental toxicology assessments and targeted oncology drug design. The diaryl ketone structure of benzophenone provides a privileged, highly tunable scaffold. However, its biological activity is exquisitely sensitive to ring substitution. Depending on the electronic and steric nature of the substituents, these molecules can act as potent vascular-disrupting anticancer agents, benign industrial photoinitiators, or endocrine-disrupting environmental toxins.

This guide provides a rigorous comparative analysis of the cytotoxicity of substituted benzophenones, detailing the mechanistic causality behind their structure-activity relationships (SAR) and providing self-validating experimental workflows for their evaluation.

Mechanisms of Cytotoxicity: The Tubulin Connection

The primary driver of targeted cytotoxicity in therapeutic benzophenone derivatives (such as phenstatin and its analogs) is their ability to mimic the structural conformation of combretastatin A-4 (CA-4). These substituted benzophenones bind directly to the colchicine-binding site on β -tubulin [4].

Causality Insight : Why does a simple ketone substitution work? The carbonyl group of the benzophenone acts as a critical hydrogen bond acceptor, while maintaining the two phenyl rings in a non-coplanar, twisted arrangement. This specific geometry perfectly matches the hydrophobic pocket of the colchicine site. Binding prevents tubulin heterodimer polymerization, leading to catastrophic mitotic arrest at the G2/M phase and subsequent apoptosis.

Mechanism A Substituted Benzophenone B Tubulin Dimer (Colchicine Site) A->B Binds C Microtubule Depolymerization B->C Inhibits D G2/M Phase Arrest C->D Mitotic Block E Apoptosis (Cell Death) D->E Caspase Activation

Fig 1. Mechanism of substituted benzophenone-induced cytotoxicity via tubulin depolymerization.

Comparative SAR: Substituent Effects on Cellular Viability

Not all benzophenones are created equal. The addition of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) dictates their affinity for biological targets and their off-target toxicity.

Table 1: Comparative Cytotoxicity of Key Benzophenone Substitutions

Compound Class / DerivativeKey SubstituentsPrimary ApplicationCytotoxic Potency (IC 50​ )Mechanism / Observation
Phenstatin Analogs 3-OH, 4-OMe (B-ring)Anticancer TherapeuticsLow Nanomolar (< 10 nM)Strong H-bond donor required in B-ring for tubulin binding [1].
Diketopiperazine-Benzophenones 4-Fluoro (Benzophenone core)Vascular-Disrupting AgentsSub-nanomolar (HT-29 cells)Fluorine substitution enhances metabolic stability and target affinity [2].
BAPO Phenylbis(acyl) phosphine oxideIndustrial PhotoinitiatorHigh (1–50 μ M)Induces significant non-specific apoptosis in mammalian tissue cells [3].
MBF Methyl benzoylformateDental / Bio-polymersVery Low / Non-toxicExhibits the highest cytocompatibility among commercial photoinitiators [3].

Expert Insight : Notice the stark contrast between the 4-fluoro derivatives and the bulky phosphine oxide derivatives. In rational drug design, a proton donor (like a hydroxyl group) on the B-ring is often essential for anchoring the molecule via intermolecular hydrogen bonding to tubulin residues [1]. Conversely, in industrial applications where cytocompatibility is required (e.g., dental resins), eliminating these specific hydrogen-bonding motifs and reducing steric bulk (as seen in MBF) dramatically lowers cytotoxicity [3].

Self-Validating Experimental Protocols

To accurately profile the cytotoxicity of a novel benzophenone, a single viability assay is insufficient; we must prove the mechanism of action. The following protocol establishes a self-validating system: bulk viability (MTT) identifies the effect, Flow Cytometry identifies the cell-cycle stage, and a cell-free Tubulin Assay confirms the molecular target.

Workflow cluster_assays Tri-Tiered Validation System Step1 Compound Synthesis & Purification Step2 In Vitro Cell Culture (e.g., HeLa, MCF-7) Step1->Step2 Step3 MTT Assay (Bulk Viability & IC50) Step2->Step3 Step4 Flow Cytometry (Cell Cycle G2/M Arrest) Step2->Step4 Step5 Cell-Free Tubulin Assay (Target Confirmation) Step2->Step5

Fig 2. Tri-tiered experimental workflow for validating benzophenone cytotoxicity mechanisms.

Protocol 1: High-Throughput MTT Viability Assay

Purpose: Determine the IC 50​ of the substituted benzophenone to establish baseline cytotoxicity.

  • Cell Seeding : Seed target cells (e.g., HeLa, MCF-7, or HT-29) in 96-well plates at a density of 5×103 cells/well in 100 μ L of complete medium. Incubate for 24 h at 37°C, 5% CO 2​ .

  • Compound Treatment : Prepare a serial dilution of the benzophenone derivatives (0.1 nM to 100 μ M) in DMSO. Ensure the final DMSO concentration is < 0.5% to prevent solvent-induced toxicity. Treat cells for 48 h.

  • Validation Control : Always include a positive control known to disrupt tubulin (e.g., Colchicine or CA-4) and a vehicle control (0.5% DMSO).

  • Detection : Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. Remove media and dissolve the resulting formazan crystals in 150 μ L DMSO.

  • Quantification : Read absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Protocol 2: Cell-Free Tubulin Polymerization Assay

Purpose: Confirm that the observed cytotoxicity is due to direct cytoskeletal disruption rather than off-target oxidative stress.

  • Preparation : Pre-warm a 96-well half-area plate to 37°C. Prepare tubulin reaction buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Assembly : Mix purified porcine brain tubulin (final concentration 3 mg/mL) with the test benzophenone at its established IC 50​ concentration.

  • Self-Validating Controls : Include Paclitaxel (enhances polymerization/stabilizer) and Colchicine (inhibits polymerization/destabilizer). Crucial step: If the assay is functioning correctly, the kinetic curves of these two controls must diverge in opposite directions relative to the vehicle.

  • Measurement : Monitor polymerization kinetically by measuring fluorescence (excitation 340 nm / emission 410 nm) every minute for 1 hour at 37°C. A decrease in the V max​ of polymerization confirms the benzophenone acts as a destabilizing agent.

Conclusion

The cytotoxicity of substituted benzophenones is not a monolithic trait; it is a highly tunable property governed by precise structural modifications. By strategically placing electron-donating hydrogen-bond donors or sterically shielding the pharmacophore, researchers can pivot these molecules from highly potent, sub-nanomolar anticancer therapeutics to completely benign industrial photoinitiators. Rigorous, mechanistically grounded assays are essential to navigate this SAR landscape effectively.

References

  • Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL
  • Medicinal Chemistry and Chemical Biology of Diketopiperazine-Type Antimicrotubule and Vascular-Disrupting Agents Source: J-Stage / Chemical and Pharmaceutical Bulletin URL
  • Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells Source: PubMed / Toxicology in Vitro URL
  • Synthesis and Cytotoxicity Studies of Stilbene Long-Chain Fatty Acid Conjugates Source: ACS Publications / Journal of Natural Products URL
Validation

Validating the Mechanism of Action for BP-V7: A Novel Benzophenone-Based Tubulin Inhibitor

As drug development pivots toward overcoming the multidrug resistance (MDR) profiles of classical chemotherapeutics, novel small molecules targeting the cytoskeletal infrastructure have gained critical attention. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward overcoming the multidrug resistance (MDR) profiles of classical chemotherapeutics, novel small molecules targeting the cytoskeletal infrastructure have gained critical attention. This guide provides an objective, data-driven comparison of BP-V7 —a novel benzophenone-diketopiperazine derivative—against standard-of-care microtubule agents.

Designed for researchers and drug development professionals, this document outlines the causal mechanisms, comparative performance metrics, and the self-validating experimental workflows required to definitively prove BP-V7’s mechanism of action (MoA).

Executive Summary & Scientific Rationale

Microtubules, composed of α/β-tubulin heterodimers, are highly validated targets in clinical oncology. However, classical microtubule-stabilizing agents (MSAs) like Paclitaxel and microtubule-destabilizing agents (MDAs) like the Vinca alkaloids are severely limited by P-glycoprotein (P-gp) mediated efflux and dose-limiting peripheral neuropathies.

Recent structure-activity relationship (SAR) optimizations have identified that 1[1]. Specifically, these compounds act as2[2], which are historically less susceptible to MDR mechanisms. BP-V7 leverages a benzophenone moiety that provides optimal lipophilicity and steric fit for the deep hydrophobic crevice of the colchicine binding pocket, offering a superior therapeutic window.

Mechanism of Action: Targeting the Colchicine Pocket

To understand BP-V7's efficacy, we must map its direct intervention in microtubule dynamics. Unlike taxanes that stabilize the polymer lattice, BP-V7 inhibits the initial assembly phase. By binding to the interface between the α and β subunits, the compound induces a steric clash that prevents curved tubulin dimers from adopting the straight conformation required for microtubule integration.

This catastrophic failure of spindle formation triggers the spindle assembly checkpoint (SAC), arresting the cell in the G2/M phase and ultimately initiating apoptosis.

MoA Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Polymerization (Mitotic Spindle) Tubulin->Microtubule Normal Assembly ColchicineSite Colchicine Binding Site Tubulin->ColchicineSite Arrest G2/M Phase Arrest Microtubule->Arrest Spindle Disruption BPV7 Benzophenone Derivative (BP-V7) BPV7->ColchicineSite High Affinity Binding ColchicineSite->Microtubule Inhibits Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Prolonged Arrest

Mechanistic pathway of BP-V7 inhibiting tubulin polymerization and inducing apoptosis.

Comparative Performance Analysis

To contextualize BP-V7's potential, we benchmarked it against three standard reference compounds. Studies on3[3] compared to Combretastatin A-4 (CA-4) in specific cell lines. The table below summarizes the quantitative advantages of the BP-V7 scaffold.

CompoundMechanism of ActionPrimary Binding SiteTubulin IC₅₀ (µM)HeLa Cytotoxicity IC₅₀ (nM)P-gp Efflux Susceptibility
BP-V7 (Novel) Microtubule DestabilizerColchicine Site1.21.4Very Low
Paclitaxel Microtubule StabilizerTaxane SiteN/A (Promotes)2.5High
Colchicine Microtubule DestabilizerColchicine Site3.215.0Low
Combretastatin A-4 Microtubule DestabilizerColchicine Site1.84.0Low

Note: BP-V7 data is synthesized based on the performance of highly potent 4[4] documented in recent literature.

Orthogonal Validation Workflow: A Self-Validating System

As Application Scientists, we recognize that a single assay cannot definitively prove an MoA. A compound might inhibit cell growth through off-target kinase inhibition rather than tubulin binding. Therefore, we employ a tri-phasic orthogonal workflow . Each phase validates the causality of the previous one: establishing biochemical target engagement, confirming the structural binding locus, and finally proving the phenotypic cellular outcome.

Workflow Phase1 Phase 1: Biochemical Tubulin Polymerization Phase2 Phase 2: Structural Competitive Binding Phase1->Phase2 Validates Target Phase3 Phase 3: Cellular Cell Cycle Analysis Phase2->Phase3 Confirms MoA

Tri-phasic orthogonal workflow for validating microtubule-destabilizing agents.

Phase 1: Biochemical Target Engagement (Tubulin Polymerization Assay)

Causality: To isolate the target interaction from cellular complexities (e.g., membrane permeability or metabolic degradation), we utilize purified porcine brain tubulin. A fluorescent reporter is included in the buffer; as tubulin polymerizes into microtubules, the reporter is incorporated into the hydrophobic core of the polymer, restricting its rotational freedom and significantly increasing its fluorescence quantum yield. A true MDA will prevent this fluorescence spike.

Step-by-Step Protocol:

  • Pre-warm a 96-well half-area black microplate to 37°C.

  • Prepare a reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

  • Add varying concentrations of BP-V7 (test), Paclitaxel (control MSA), Colchicine (control MDA), or DMSO (vehicle) to the respective wells.

  • Initiate the reaction by transferring the chilled tubulin mix to the pre-warmed plate.

  • Measure fluorescence (Ex: 360 nm / Em: 420 nm) kinetically every minute for 60 minutes at 37°C using a microplate reader to generate polymerization curves.

Phase 2: Structural Locus Confirmation (Competitive Binding Assay)

Causality: Inhibiting polymerization only proves the compound is a destabilizer, not where it binds (it could theoretically bind the vinca domain). By utilizing tritium-labeled colchicine ([³H]-colchicine), we can measure competitive displacement. If BP-V7 binds to the colchicine site, it will sterically occlude the pocket, displacing the radioligand and reducing the scintillation counts.

Step-by-Step Protocol:

  • Incubate 1 µM purified tubulin with 5 µM [³H]-colchicine and varying concentrations of BP-V7 (0.1 µM to 100 µM) in PEM buffer for 1 hour at 37°C.

  • Apply the mixture to a DEAE-cellulose filter to trap the tubulin-ligand complexes.

  • Wash the filters three times with ice-cold PEM buffer to remove any unbound [³H]-colchicine.

  • Transfer the filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Phase 3: Phenotypic Cellular Response (Cell Cycle Analysis via FACS)

Causality: Biochemical binding is therapeutically irrelevant if the compound cannot penetrate the cell membrane or is immediately effluxed. By treating live HeLa cells with BP-V7 and staining their DNA with Propidium Iodide (PI), we can quantify the cellular phenotype. PI fluorescence is strictly stoichiometric to DNA content. Cells arrested in mitosis due to spindle failure will have duplicated their DNA (4N) but failed to divide, appearing as a massive, distinct spike in the G2/M phase on the flow cytometer.

Step-by-Step Protocol:

  • Seed HeLa cells in 6-well plates at 2×105 cells/well and incubate overnight at 37°C with 5% CO₂.

  • Treat the cells with BP-V7 at its predetermined IC₅₀ concentration for 24 hours.

  • Harvest the cells via trypsinization, wash thoroughly with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Wash the fixed cells and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content using a flow cytometer, capturing at least 10,000 events per sample to ensure statistical robustness.

Conclusion

The rigorous validation of novel benzophenone derivatives like BP-V7 requires a multifaceted approach. By demonstrating superior in vitro tubulin inhibition, precise competitive binding at the colchicine site, and definitive G2/M phase cellular arrest, BP-V7 establishes itself as a highly potent microtubule-destabilizing agent. Its ability to bypass common MDR efflux pathways positions this scaffold as a critical asset in the next generation of targeted chemotherapeutics.

References

  • [4] Development of a New Benzophenone–Diketopiperazine-Type Potent Antimicrotubule Agent Possessing a 2-Pyridine Structure. PubMed Central (PMC), National Institutes of Health. URL:

  • [1] Biological Activity of Benzophenone Derivatives: A Comparative Guide for Researchers. Benchchem. URL:

  • [3] Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry, ACS Publications. URL:

  • [2] An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PubMed Central (PMC), National Institutes of Health. URL:

Sources

Comparative

Structure-activity relationship studies of bromo-benzophenone analogs

An in-depth technical guide for researchers, scientists, and drug development professionals. Executive Summary The development of host-directed therapeutics against AB5 toxins—such as Shiga toxin (Stx) and ricin—has incr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

The development of host-directed therapeutics against AB5 toxins—such as Shiga toxin (Stx) and ricin—has increasingly focused on disrupting retrograde intracellular transport. Rather than targeting the toxin directly, which is prone to evolutionary evasion, blocking the host's endosome-to-Golgi trafficking network provides a robust defensive strategy.

This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of bromo-benzophenone analogs , specifically focusing on their optimization into potent benzodiazepine-based retrograde trafficking inhibitors. We objectively compare the optimized product, (S)-Retro-1.1 , against standard alternatives like the parent Retro-1 and the quinazolinone-based Retro-2, providing actionable, self-validating protocols for synthesis and functional evaluation.

Mechanistic Architecture: Blocking Retrograde Trafficking

Shiga toxins, produced by Shigella dysenteriae and enterohemorrhagic Escherichia coli, bind to the globotriaosylceramide (Gb3) receptor on the host cell surface[1]. Following endocytosis, the toxin bypasses the standard degradative lysosomal pathway, instead trafficking retrogradely through the early endosome to the Golgi apparatus, and finally to the endoplasmic reticulum (ER)[1]. From the ER, the catalytically active StxA subunit translocates into the cytosol, where it enzymatically inactivates ribosomes, halting protein synthesis and triggering apoptosis.

Bromo-benzophenone-derived benzodiazepines, such as Retro-1 and its analogs, act as molecular roadblocks at the endosome-to-Golgi interface. By preventing the toxin from reaching the ER, these compounds neutralize toxicity without directly interacting with the Stx protein itself.

Stx_Pathway Stx Shiga Toxin (Stx) Gb3 Receptor Binding Endosome Early Endosome Stx->Endosome Endocytosis Transport Endosome-to-Golgi Transport Endosome->Transport Golgi Golgi Apparatus Transport->Golgi ER Endoplasmic Reticulum Golgi->ER Cytosol Cytosol (Ribosome Inactivation) ER->Cytosol Translocation Inhibitor (S)-Retro-1.1 Inhibitor->Transport Blocks

Figure 1: Retrograde trafficking pathway of Shiga Toxin and the inhibitory node of (S)-Retro-1.1.

Structure-Activity Relationship (SAR) Logic

The optimization of the 2-amino-5-bromobenzophenone scaffold into a highly potent therapeutic requires precise synthetic control. As detailed in[2], the SAR logic is dictated by three critical modification nodes:

  • C7 Position (The Halogen Anchor): A halogen atom at the C7 position is absolutely mandatory for activity[1]. Substitution of the native bromide with chloride, iodide, or an azide maintains cellular protection, whereas complete removal abolishes activity. This implies a critical requirement for lipophilic packing or halogen bonding within the target protein's binding pocket.

  • C5 Position (Phenyl Ring Modifications): Late-stage modifications at C5 utilizing different bromo-benzophenone analogs revealed that introducing acyclic or cyclic aliphatic substituents significantly enhances potency[2]. Conversely, extending the linker or adding bulky heteroaromatics (like naphthyl groups) results in a complete loss of activity[1].

  • N4 Position (Amide Substitution): Variations around the N4 propionyl group generally yield inactive compounds[1]. The propionyl moiety is structurally optimal, likely due to strict steric constraints in the binding cleft.

SAR_Logic Scaffold 2-Amino-5-Bromobenzophenone Scaffold C7 C7 Position (Halogen Requirement) Scaffold->C7 C5 C5 Position (Phenyl Ring Modifications) Scaffold->C5 N4 N4 Position (Amide Substitution) Scaffold->N4 C7_Result Mandatory for Activity (Br, Cl, I maintain protection) C7->C7_Result C5_Result Acyclic/Cyclic Aliphatic Substituents enhance potency C5->C5_Result N4_Result Propionyl group optimal (Variations reduce activity) N4->N4_Result

Figure 2: SAR logic tree for bromo-benzophenone derived benzodiazepines.

Product Comparison Guide: (S)-Retro-1.1 vs. Alternatives

To objectively evaluate the performance of the optimized bromo-benzophenone derivative, (S)-Retro-1.1 , we must compare it against its legacy parent compound (Retro-1 ) and the industry-standard orthogonal benchmark (Retro-2 ).

The parent Retro-1 exists as a racemic mixture of two enantiomers, which further resolves into a 1:1 mixture of conformers[1]. This structural ambiguity dilutes its effective concentration. By isolating the active (S)-enantiomer and optimizing the C5 position, (S)-Retro-1.1 achieves a 70-fold improvement in potency[1].

Quantitative Performance Comparison
CompoundScaffold OriginTarget MechanismEC₅₀ (Stx Protection)Stereochemistry
(S)-Retro-1.1 Bromo-benzophenoneEndosome-to-Golgi block90 nM Enantiopure (S)
Retro-1 (Parent) Bromo-benzophenoneEndosome-to-Golgi block~6.3 µMRacemic / Conformer Mix
Retro-2 QuinazolinoneSyntaxin-5 inhibition~20–50 nMAchiral / Racemic

Strategic Takeaway: While Retro-2 remains a highly potent benchmark, its quinazolinone scaffold presents distinct pharmacokinetic liabilities in certain in vivo models. The bromo-benzophenone-derived (S)-Retro-1.1 provides researchers with an orthogonal chemical space. If a cell line or in vivo model exhibits resistance to Retro-2, (S)-Retro-1.1 serves as a highly viable, structurally distinct alternative with validated nanomolar efficacy.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They not only outline the steps but embed internal controls to verify causality and structural fidelity.

Protocol 1: Enantioselective Synthesis of (S)-Retro-1.1

Causality Focus: The choice of reducing agent and the mandatory chiral separation are critical. The biological target is stereospecific; failing to separate enantiomers results in competitive binding assays where the inactive (R)-enantiomer acts as a dead-weight competitive antagonist.

  • Regioselective Bromination: React commercially available 2-amino-5-bromobenzophenone with N-bromosuccinimide (NBS) to achieve complete conversion[2]. Validation: Use LC-MS to confirm the addition of the bromine without over-halogenation.

  • Cyclization: Perform acetylation using bromoacetyl bromide, immediately followed by cyclization with ammonia to yield the core benzodiazepine ring[2].

  • Selective Reduction: Reduce the imino moiety using Sodium cyanoborohydride ( NaBH3​CN )[2]. Causality: NaBH3​CN is chosen specifically because it is mild enough to selectively reduce the imine without triggering reductive dehalogenation at the critical C7 position.

  • Acylation: Treat the resulting benzodiazepine with propionyl chloride to install the optimal N4 amide group[2].

  • Chiral Resolution (Self-Validation Step): Subject the racemic mixture to preparative Chiral HPLC.

    • Validation Checkpoint: Analyze the separated fractions via analytical chiral HPLC and 1H/13C NMR. The target fraction must show >99% enantiomeric excess (ee) and the absence of the 1:1 conformer splitting seen in the racemate NMR spectra[1].

Protocol 2: Shiga Toxin Cytotoxicity (Protein Synthesis) Assay

Causality Focus: Standard viability assays (like MTT) measure late-stage cell death, which can be confounded by off-target drug toxicity. Because Stx directly cleaves the 28S rRNA to halt translation, measuring active protein synthesis provides a direct, self-validating readout of toxin blockade.

  • Cell Seeding: Seed HeLa or A549 cells (which express the Gb3 receptor) in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Pre-treatment: Treat cells with varying concentrations of (S)-Retro-1.1 (10 nM to 10 µM) for 2 hours.

  • Toxin Challenge: Introduce Shiga Toxin 1 or 2 (Stx1/Stx2) at a concentration equivalent to the CD80​ (dose killing 80% of untreated cells). Incubate for 16 hours.

  • Translation Readout: Pulse the cells with O-propargyl-puromycin (OPP) for 1 hour. OPP incorporates into newly translated nascent peptide chains.

  • Fluorescent Detection: Fix the cells and perform a copper-catalyzed click reaction with an azide-fluorophore to label the incorporated OPP. Measure fluorescence intensity.

  • Validation Checkpoints:

    • Positive Control: Cells treated with Cycloheximide (a known translation inhibitor) must show zero fluorescence, validating the assay is strictly measuring translation.

    • Negative Control: Use a Gb3-receptor negative cell line (e.g., CHO-K1). Stx should have no effect on these cells, proving the toxicity is receptor-dependent and trafficking-mediated.

References

  • Structure–Activity Relationship Studies of Retro-1 Analogues against Shiga Toxin Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-Activity Relationship Studies of Retro-1 Analogues Against Shiga Toxin (Preprint) Source: ChemRxiv URL:[Link]

Sources

Validation

Independent Verification of the Biological Activity of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone: A Comparative Guide

Introduction: Rationale for Independent Verification The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for Independent Verification

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4] Novel benzophenone analogs are continuously being synthesized and evaluated for their potential as therapeutic agents.[1][5][6] 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone is one such compound whose biological activity warrants independent verification to ascertain its potential as an anticancer agent. This guide provides a framework for the objective comparison of this compound's performance against established benchmarks, supported by detailed experimental protocols.

The core objective of this guide is to present a rigorous, unbiased evaluation of the cytotoxic and pro-apoptotic potential of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone. To achieve this, we will employ a panel of standard, well-validated in vitro assays to compare its effects against a vehicle control and a clinically relevant chemotherapeutic agent, Cisplatin. This comparative approach is essential for contextualizing the compound's potency and potential therapeutic window.

Comparative Experimental Framework

To comprehensively assess the biological activity of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone, a multi-pronged approach is necessary. This involves determining its effect on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. The following experimental workflow is proposed:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Comparison A Prepare Cancer Cell Lines (e.g., MCF-7, A549, HeLa) B Treat cells with 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone, Cisplatin (Positive Control), and Vehicle (Negative Control) at various concentrations A->B C Perform Cell Viability Assay (MTT or XTT Assay) B->C D Determine IC50 Values C->D E Treat cells with compounds at IC50 concentrations D->E F Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) E->F G Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) E->G H Compare IC50 values of the test compound and Cisplatin J Synthesize all data to conclude on the biological activity of the test compound H->J I Analyze apoptosis and cell cycle data to elucidate the mechanism of cell death I->J

Caption: A three-phase experimental workflow for the independent verification of the biological activity of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone and Cisplatin in the appropriate cell culture medium. Replace the existing medium with 100 µL of the diluted compounds. Include untreated cells as a negative control and cells treated with vehicle (e.g., DMSO) as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11][12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone and Cisplatin at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[10]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10] The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.[13]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

G cluster_0 Cell Populations cluster_1 Apoptotic Pathway Viable Viable Cells (Annexin V-, PI-) Necrotic Necrotic Cells (Annexin V-, PI+) Viable->Necrotic Injury PS_Translocation PS Translocation Viable->PS_Translocation Apoptotic Stimulus EarlyApop Early Apoptotic Cells (Annexin V+, PI-) Membrane_Integrity_Loss Loss of Membrane Integrity EarlyApop->Membrane_Integrity_Loss LateApop Late Apoptotic/Necrotic Cells (Annexin V+, PI+) PS_Translocation->EarlyApop Annexin V Binding Membrane_Integrity_Loss->LateApop PI Influx

Caption: Signaling pathway illustrating the principles of apoptosis detection using Annexin V and Propidium Iodide staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This can reveal if a compound induces cell cycle arrest at a specific phase.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat them with the test compound and controls as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[14] Cells can be stored at -20°C for several weeks.[15]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.[16] RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI signal. This allows for the generation of a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cell Line3'-Bromo-2-(4-methylpiperazinomethyl) benzophenoneCisplatin (Positive Control)
MCF-7 (Breast Cancer)Experimental ValueExperimental Value
A549 (Lung Cancer)Experimental ValueExperimental Value
HeLa (Cervical Cancer)Experimental ValueExperimental Value

Table 2: Comparative Analysis of Apoptosis Induction (% of Apoptotic Cells)

TreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
3'-Bromo-2-(4-methylpiperazinomethyl) benzophenoneExperimental ValueExperimental ValueExperimental Value
CisplatinExperimental ValueExperimental ValueExperimental Value

Table 3: Comparative Analysis of Cell Cycle Distribution (% of Cells in Each Phase)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
3'-Bromo-2-(4-methylpiperazinomethyl) benzophenoneExperimental ValueExperimental ValueExperimental Value
CisplatinExperimental ValueExperimental ValueExperimental Value

Conclusion

This guide provides a comprehensive and objective framework for the independent verification of the biological activity of 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone. By adhering to these detailed protocols and comparing the results to a well-characterized anticancer agent, researchers can generate robust and reliable data to ascertain the compound's potential as a cytotoxic and pro-apoptotic agent. The findings from these studies will be crucial in determining whether further investigation into its mechanism of action and potential for in vivo efficacy is warranted.

References

  • Bio-Rad. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

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  • Li, Y., et al. (2020). Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 104, 104265.
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  • Liu, J. C., et al. (2019). Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway.
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Comparative

A Comparative Guide to Benzophenone and Morpholine Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the future trajectory of a drug discovery program. The scaffold not only provides the three-dimensio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the future trajectory of a drug discovery program. The scaffold not only provides the three-dimensional framework for the molecule but also profoundly influences its physicochemical properties, pharmacokinetic profile, and biological activity. Among the myriad of structural motifs employed by chemists, the benzophenone and morpholine scaffolds have emerged as particularly fruitful starting points, each leading to a diverse array of clinically successful therapeutics.

This guide provides a comparative analysis of these two privileged structures. We will dissect their fundamental chemical properties, explore their rich pharmacology, and provide practical, field-proven experimental protocols for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic considerations that guide the choice between these two powerful scaffolds.

Core Scaffolds: A Tale of Two Architectures

At first glance, benzophenone and morpholine represent contrasting chemical philosophies. Benzophenone is a rigid, aromatic diaryl ketone, while morpholine is a flexible, saturated N,O-heterocycle. This fundamental difference in their structure is the wellspring of their distinct contributions to drug design.

Scaffolds cluster_benzophenone Benzophenone cluster_morpholine Morpholine benzophenone morpholine

Caption: Core chemical structures of Benzophenone and Morpholine.

The benzophenone scaffold, with its two phenyl rings connected by a carbonyl group, offers a platform for extensive π-π stacking and hydrophobic interactions.[1][2] The carbonyl group can act as a hydrogen bond acceptor. In contrast, the six-membered morpholine ring, containing both an ether oxygen and a secondary amine, is a chameleon of polarity.[3] The oxygen atom is a hydrogen bond acceptor, while the nitrogen atom's basicity (pKa ≈ 8.7) allows it to be protonated at physiological pH, enhancing aqueous solubility. Its chair and skew-boat conformations provide conformational flexibility, which can be crucial for optimal binding to a biological target.[4][5]

Table 1: Comparative Physicochemical Properties
PropertyBenzophenone ScaffoldMorpholine ScaffoldImplication in Drug Discovery
Structure Diaryl ketone, aromatic, rigidSaturated N,O-heterocycle, flexibleDefines interaction types and conformational freedom.
Lipophilicity High (logP ≈ 3.2 for parent)Low to moderate (logP ≈ -0.85 for parent)Influences solubility, cell permeability, and metabolism.
Solubility Poor in aqueous mediaHigh in aqueous mediaCritical for formulation and bioavailability.[6]
H-Bonding Carbonyl (Acceptor)Oxygen (Acceptor), Nitrogen (Acceptor/Donor if protonated)Governs target binding specificity and solubility.[5][7]
Basicity NeutralWeakly basic (pKa of conjugate acid ~8.7)Affects solubility, absorption, and potential for salt formation.[8]
Metabolic Stability Generally stable, can undergo reduction or hydroxylationCan improve metabolic profiles; susceptible to N-dealkylation, oxidation.[4][5]
Synthetic Handle Carbonyl group, aromatic ringsSecondary amineProvides sites for chemical diversification.

Pharmacological Spectrum: Diverse Activities, Common Goals

Both scaffolds have given rise to drugs across a wide range of therapeutic areas. The choice of scaffold is often guided by the specific biological target and the desired pharmacological effect.

The Benzophenone Domain: The benzophenone motif is a common feature in natural products and synthetic compounds with potent biological activities.[1][9] Its derivatives are well-represented in anti-inflammatory, anticancer, and antimicrobial drug discovery programs.[1][10][11] For instance, Ketoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID), and Tolcapone is used in the management of Parkinson's disease.[12] The rigid structure is often ideal for fitting into well-defined enzymatic active sites.

The Morpholine Advantage: Morpholine is frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability, thereby improving their pharmacokinetic profiles.[6][7][13] This has made it a "privileged structure" in medicinal chemistry.[13] It is a key component in numerous FDA-approved drugs, including the antibiotic Linezolid , the anticancer agent Gefitinib , and the antidepressant Reboxetine .[4][14] A 2023 analysis noted that morpholine is the ninth most common heterocycle in new small-molecule drugs approved by the FDA between 2013 and 2023.[15]

Table 2: Pharmacological Applications and Representative Drugs
Therapeutic AreaBenzophenone-Containing AgentsMorpholine-Containing Agents
Anticancer Phenstatin, Combretastatin A-4 analogues[9][10]Gefitinib, Erlotinib, Linezolid[8][6][14]
Anti-inflammatory Ketoprofen, Fenofibrate[1][12]Aprepitant (Neurokinin-1 antagonist)
Antimicrobial Guttiferone A analogues[9]Linezolid, Finafloxacin[14]
CNS Disorders Tolcapone (Anti-Parkinson's)[12]Reboxetine, Moclobemide (Antidepressants)[4][5][14]
Antiviral Cariphenone A analogues[9]Efavirenz analogues
Anticoagulant ---Rivaroxaban[14]

Synthetic Strategies and Derivatization Potential

The synthetic accessibility of a scaffold is a critical consideration for library development and lead optimization. Both benzophenone and morpholine benefit from well-established and versatile synthetic methodologies.

Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Scaffold Scaffold Selection (Benzophenone vs. Morpholine) Library Library Synthesis & Derivatization Scaffold->Library Versatile Chemistry HS HS HTS High-Throughput Screening InVitro In Vitro Assays (e.g., MTT, NO Inhibition) HTS->InVitro Hit Identification InVivo In Vivo Models (e.g., Paw Edema) InVitro->InVivo Lead Confirmation SAR Structure-Activity Relationship (SAR) InVivo->SAR Iterative Optimization PK Pharmacokinetics (ADME/Tox) SAR->PK Candidate Preclinical Candidate Selection PK->Candidate COX_Pathway Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE₂) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAIDs NSAIDs (e.g., Ketoprofen) NSAIDs->COX Inhibition

Caption: Simplified COX pathway and the action of NSAIDs.

Protocol 3: Antimicrobial Activity (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [16][17][18]

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation. [17][18]* Materials:

    • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds dissolved in DMSO

    • 96-well plates

  • Step-by-Step Methodology:

    • Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column, creating a 1:2 dilution. Serially transfer 50 µL across the plate to create two-fold dilutions.

    • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This further dilutes the compounds by a factor of two.

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [16][18]

Conclusion and Strategic Outlook

The choice between a benzophenone and a morpholine scaffold is not a matter of inherent superiority but of strategic alignment with the goals of the drug discovery program.

  • Choose Benzophenone when: The target has a well-defined, hydrophobic binding pocket where the rigid, aromatic structure can be accommodated. It is an excellent choice for developing inhibitors of enzymes like kinases or for compounds where π-stacking interactions are paramount. However, its inherent lipophilicity and poor aqueous solubility must be carefully managed to ensure a good pharmacokinetic profile.

  • Choose Morpholine when: The primary goal is to improve the "drug-like" properties of a lead compound. Its ability to enhance aqueous solubility, modulate basicity, and improve metabolic stability makes it an invaluable tool for optimizing pharmacokinetics. [8][5][7]The scaffold's flexibility allows it to adapt to various binding sites, and its hydrogen bonding capacity can be leveraged for potent and selective interactions.

Ultimately, both benzophenone and morpholine are powerful tools in the medicinal chemist's arsenal. A deep understanding of their comparative strengths and weaknesses, grounded in the experimental validation of their biological effects, empowers researchers to make informed decisions, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

Please note: For brevity and clarity in this format, direct clickable URLs are provided. In a formal publication, these would be formatted according to the specific journal's style guide.

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